IL-17 modulator 8
Description
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Structure
2D Structure
Properties
Molecular Formula |
C38H43ClF2N4O4 |
|---|---|
Molecular Weight |
693.2 g/mol |
IUPAC Name |
(2S)-3-(2-chlorophenyl)-2-[(2,2-difluoro-2-phenylacetyl)amino]-N-[4-[2-[[2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)cyclopentyl]acetyl]amino]ethyl]phenyl]propanamide |
InChI |
InChI=1S/C38H43ClF2N4O4/c39-31-13-5-4-10-28(31)24-32(44-36(49)38(40,41)29-11-2-1-3-12-29)35(48)43-30-16-14-27(15-17-30)18-21-42-33(46)25-37(19-6-7-20-37)26-34(47)45-22-8-9-23-45/h1-5,10-17,32H,6-9,18-26H2,(H,42,46)(H,43,48)(H,44,49)/t32-/m0/s1 |
InChI Key |
MBHKAJCGQUXUHS-YTTGMZPUSA-N |
Isomeric SMILES |
C1CCC(C1)(CC(=O)NCCC2=CC=C(C=C2)NC(=O)[C@H](CC3=CC=CC=C3Cl)NC(=O)C(C4=CC=CC=C4)(F)F)CC(=O)N5CCCC5 |
Canonical SMILES |
C1CCC(C1)(CC(=O)NCCC2=CC=C(C=C2)NC(=O)C(CC3=CC=CC=C3Cl)NC(=O)C(C4=CC=CC=C4)(F)F)CC(=O)N5CCCC5 |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Core Mechanism of Action of IL-17 Modulators
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: "IL-17 modulator 8" is presumed to be a proprietary or internal designation, as no publicly available data exists for a compound with this specific name. This guide therefore provides a comprehensive overview of the core mechanisms of action for well-characterized Interleukin-17 (IL-17) modulators, serving as a technical reference for understanding this class of therapeutics.
Introduction to IL-17 and its Role in Inflammation
Interleukin-17 is a family of pro-inflammatory cytokines, with IL-17A and IL-17F being the most studied members.[1][2][3] These cytokines are pivotal in host defense against extracellular pathogens but are also key drivers in the pathophysiology of numerous autoimmune and inflammatory diseases, including psoriasis, psoriatic arthritis, and ankylosing spondylitis.[4] IL-17 is predominantly produced by T helper 17 (Th17) cells, a subset of T cells, as well as other immune cells. Its dysregulation leads to chronic inflammation and tissue damage. The IL-23/IL-17 axis is a critical pathway in the pathogenesis of these conditions, where IL-23 promotes the expansion and maintenance of Th17 cells.
The IL-17 Signaling Pathway
The biological effects of IL-17 are mediated through a specific cell surface receptor complex. IL-17A and IL-17F, as homodimers or heterodimers, signal through a heterodimeric receptor complex composed of IL-17RA and IL-17RC subunits.
Upon ligand binding, the receptor complex undergoes a conformational change, leading to the recruitment of the adaptor protein, Nuclear Factor-κB Activator 1 (Act1). Act1, which possesses E3 ubiquitin ligase activity, then recruits and ubiquitinates TNF receptor-associated factor 6 (TRAF6). This event triggers downstream signaling cascades, primarily activating the nuclear factor-κB (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. The activation of these pathways results in the transcription of various pro-inflammatory genes, including cytokines (e.g., IL-6), chemokines, and antimicrobial peptides, which mediate the inflammatory response.
Signaling Pathway Diagram
References
- 1. Interleukin 17 Family Cytokines: Signaling Mechanisms, Biological Activities, and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are IL-17A modulators and how do they work? [synapse.patsnap.com]
- 3. tandfonline.com [tandfonline.com]
- 4. What are IL-17 modulators and how do they work? [synapse.patsnap.com]
An In-Depth Technical Guide to the Discovery and Synthesis of IL-17 Modulator 8
For Researchers, Scientists, and Drug Development Professionals
Abstract
Interleukin-17 (IL-17) is a key pro-inflammatory cytokine implicated in the pathogenesis of numerous autoimmune and inflammatory diseases. Consequently, the modulation of IL-17 activity has emerged as a significant therapeutic strategy. This technical whitepaper provides a comprehensive overview of the discovery, synthesis, and biological evaluation of a specific small molecule, IL-17 modulator 8 (also referred to as compound 286). This document details the pre-clinical efficacy of this orally active modulator in a model of arthritis and outlines the synthetic chemistry route for its preparation. Furthermore, it incorporates detailed experimental protocols and visual diagrams of the IL-17 signaling pathway and a representative synthesis workflow to facilitate a deeper understanding for researchers and professionals in the field of drug development.
Introduction: The Role of IL-17 in Inflammatory Diseases
Interleukin-17 (IL-17) is a signature cytokine produced by T helper 17 (Th17) cells, a distinct lineage of T cells, as well as other immune cells. The IL-17 family consists of six members, with IL-17A being the most well-characterized and a key driver of inflammation. IL-17A exerts its pro-inflammatory effects by binding to a receptor complex composed of IL-17RA and IL-17RC subunits. This interaction triggers a downstream signaling cascade that results in the production of various inflammatory mediators, including other cytokines (e.g., IL-6, TNF-α), chemokines, and matrix metalloproteinases. This cascade ultimately leads to the recruitment of neutrophils and other immune cells to the site of inflammation, contributing to tissue damage in a variety of autoimmune diseases such as psoriasis, psoriatic arthritis, and rheumatoid arthritis. The critical role of IL-17 in these pathologies has driven the development of targeted therapies, including monoclonal antibodies and small molecule inhibitors, aimed at neutralizing its activity.
The IL-17 Signaling Pathway
The binding of IL-17A to its receptor complex initiates a series of intracellular events culminating in the activation of transcription factors, such as NF-κB, and the subsequent expression of pro-inflammatory genes. A simplified representation of this signaling cascade is depicted below.
Caption: The IL-17 signaling cascade.
Discovery and Preclinical Evaluation of this compound (Compound 286)
This compound (compound 286) was identified as an orally active small molecule modulator of IL-17. Its potential therapeutic utility has been demonstrated in preclinical models of arthritis.
In Vivo Efficacy in a Collagen-Induced Arthritis Model
The efficacy of Compound 286 was evaluated in a murine model of collagen-induced arthritis.[1] In this study, the compound demonstrated a statistically significant reduction in arthritis scores compared to the vehicle control.[1]
Table 1: In Vivo Efficacy of Compound 286 in a Murine Arthritis Model [1]
| Treatment Group | Mean Arthritis Score Reduction (%) | Paw Swelling Reduction (%) |
| Compound 286 | 21 | 21 |
| Anti-IL-17 Antibody | 25 | 25 |
| Vehicle Control | - | - |
Data represents the average reduction over the course of the treatment period.
These results indicate that orally administered Compound 286 can significantly ameliorate the clinical signs of arthritis, with an efficacy approaching that of a neutralizing anti-IL-17 antibody.[1] Furthermore, treatment with Compound 286 was shown to significantly reduce the levels of the pro-inflammatory cytokines IL-6 and IFN-γ, as well as edema.
Synthesis of this compound (Compound 286)
The synthesis of this compound (compound 286) has been described in the patent literature. A representative synthetic scheme is outlined below, followed by a detailed experimental protocol for a key step.
Representative Synthetic Workflow
Caption: A generalized workflow for the synthesis of Compound 286.
Experimental Protocol: Synthesis of Compound 286
The following protocol is adapted from the patent literature and describes the synthesis of Compound 286.
Procedure:
To a solution of the appropriately substituted Intermediate C (90.0 mg, 151 µmol, 1.00 eq) and (S)-2-methoxypropanoic acid (23.5 mg, 226 µmol, 1.50 eq) in a suitable solvent, a peptide coupling agent is added. The reaction is stirred at room temperature until completion, as monitored by an appropriate analytical technique (e.g., LC-MS). Upon completion, the reaction mixture is worked up and the crude product is purified. The residue is purified by preparative thin-layer chromatography (Prep-TLC) using a mobile phase of dichloromethane:methanol (10:1). This affords Compound 286 (100 mg, 148 µmol, 98.0% yield, 97.9% purity) as a white solid.
Characterization Data:
-
LC-MS: rt = 0.82 min; m/z = 668.3 for [M+H]⁺.
-
¹H NMR (400MHz, MeOD): δ 7.56-7.53 (m, 2H), 7.49 (d, J = 8.0Hz, 1H), 7.36 (dd, J = 8.8, 1.6Hz, 1H), 7.34–7.25 (m, 3H), 7.21–7.15 (m, 1H), 6.53 (s, 1H), 5.96 (d, J = 8.4Hz, 1H), 4.06 (m, 1H).
Conclusion
This compound (compound 286) represents a promising orally active small molecule for the treatment of IL-17-mediated inflammatory diseases. Preclinical data demonstrates its ability to significantly reduce the clinical manifestations of arthritis in a murine model, with an efficacy comparable to that of a monoclonal antibody therapy. The disclosed synthetic route provides a viable method for the preparation of this compound for further investigation. This technical guide provides a foundational resource for researchers and drug development professionals interested in the continued exploration of small molecule modulators of the IL-17 pathway. Further studies are warranted to fully elucidate the mechanism of action and to assess the safety and efficacy of this compound in more advanced preclinical and clinical settings.
References
An In-depth Technical Guide on the Target Binding Affinity of an IL-17 Modulator
Introduction
Interleukin-17 (IL-17) is a pro-inflammatory cytokine that plays a crucial role in the pathogenesis of various autoimmune and inflammatory diseases. Consequently, the development of modulators targeting the IL-17 signaling pathway is a significant area of therapeutic research. This guide focuses on the target binding affinity of a specific IL-17 modulator, referred to herein as "Compound 8," a linear peptide developed by Ensemble Therapeutics. While a publicly marketed "IL-17 modulator 8" is not distinctly identified, literature reviews of patents point to "Compound 8" as a relevant entity fitting this description. This document will provide a comprehensive overview of its binding characteristics, the experimental protocols used for its assessment, and the broader context of the IL-17 signaling pathway.
Quantitative Binding Affinity Data
The binding affinity of IL-17 modulators is a critical determinant of their potency and therapeutic efficacy. The data for Compound 8 and other representative small-molecule modulators from Ensemble Therapeutics are summarized below. These compounds were designed to inhibit the protein-protein interaction between IL-17A and its receptor, IL-17RA.[1]
| Compound ID | Modulator Type | Target | Binding Affinity (Kd) | Inhibitory Concentration (IC50) | Functional Activity (EC50) | Assay Methods |
| Compound 8 | Linear Peptide | IL-17A | < 500 nM | < 100 nM | < 1.0 µM (RASF cell assay) | SPR, ELISA, Cell-based functional assay |
| Compound 7 | Linear Peptide | IL-17A | < 500 nM | < 100 nM | Not Reported | SPR, ELISA |
| Macrocycle 4 | Macrocycle | IL-17A | < 100 nM | < 1.0 µM (HT-29 cell assay) | Not Reported | SPR, ELISA, Cell-based functional assay |
| Macrocycle 5 | Macrocycle | IL-17A | < 100 nM | < 1.0 µM (HT-29 cell assay) | Not Reported | SPR, ELISA, Cell-based functional assay |
| Macrocycle 6 | Macrocycle | IL-17A | < 100 nM | < 1.0 µM (HT-29 cell assay) | Not Reported | SPR, ELISA, Cell-based functional assay |
Note: Data is sourced from a patent review of small molecule modulators of the IL-17A/IL-17RA pathway.[1] RASF refers to Rheumatoid Arthritis Synovial Fibroblast.
Experimental Protocols
The determination of binding affinity and functional activity of IL-17 modulators involves a variety of biophysical and cell-based assays. The following are detailed methodologies for the key experiments cited.
Surface Plasmon Resonance (SPR) for Kd Determination
Surface Plasmon Resonance is a label-free technique used to measure real-time biomolecular interactions. It is employed to determine the association (ka) and dissociation (kd) rate constants, from which the equilibrium dissociation constant (Kd) is calculated (Kd = kd/ka).
Objective: To determine the binding affinity (Kd) of the modulator to IL-17A.
General Protocol:
-
Immobilization of Ligand: Recombinant human IL-17A is immobilized on a sensor chip surface (e.g., a CM5 chip) using standard amine coupling chemistry. The surface is activated with a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). IL-17A, diluted in an appropriate buffer (e.g., 10 mM sodium acetate, pH 4.5), is then injected over the activated surface. Finally, any remaining active esters are deactivated with an injection of ethanolamine. A reference flow cell is typically prepared in the same way but without the ligand to account for non-specific binding and bulk refractive index changes.
-
Analyte Injection: A series of concentrations of the IL-17 modulator (analyte) are prepared in a suitable running buffer (e.g., HBS-EP). Each concentration is injected over the ligand-immobilized and reference surfaces at a constant flow rate.
-
Data Acquisition: The binding of the modulator to IL-17A is monitored in real-time by detecting changes in the refractive index at the sensor surface, which is proportional to the mass of bound analyte. This generates a sensorgram showing the association phase during injection and the dissociation phase after the injection ends.
-
Data Analysis: The resulting sensorgrams are processed, which includes subtracting the reference channel signal from the active channel signal. The processed data are then fitted to a suitable binding model (e.g., a 1:1 Langmuir binding model) to determine the kinetic parameters (ka and kd) and the equilibrium dissociation constant (Kd).
Enzyme-Linked Immunosorbent Assay (ELISA) for IC50 Determination
ELISA is a plate-based assay technique used to quantify the inhibition of the IL-17A and IL-17RA interaction by a modulator.
Objective: To determine the half-maximal inhibitory concentration (IC50) of the modulator.
General Protocol:
-
Plate Coating: A 96-well microplate is coated with recombinant human IL-17RA. The plate is then washed and blocked with a blocking buffer (e.g., bovine serum albumin in PBS) to prevent non-specific binding.
-
Competitive Binding: A constant concentration of biotinylated recombinant human IL-17A is mixed with serial dilutions of the IL-17 modulator. This mixture is then added to the IL-17RA-coated wells. The plate is incubated to allow for competitive binding between the modulator and biotinylated IL-17A to the immobilized receptor.
-
Detection: The plate is washed to remove unbound reagents. Streptavidin-horseradish peroxidase (HRP) conjugate is added to each well, which binds to the biotinylated IL-17A captured by the receptor. After another wash step, a substrate solution (e.g., TMB) is added, which is converted by HRP to a colored product.
-
Measurement and Analysis: The reaction is stopped with a stop solution (e.g., sulfuric acid), and the absorbance is measured at a specific wavelength (e.g., 450 nm) using a microplate reader. The absorbance is inversely proportional to the concentration of the modulator. The IC50 value, which is the concentration of the modulator that inhibits 50% of the binding of IL-17A to IL-17RA, is calculated by fitting the data to a dose-response curve.
Cell-Based Functional Assay for EC50 Determination
Cell-based assays are crucial for determining the functional potency of a modulator in a more physiologically relevant context. For IL-17 modulators, this often involves measuring the inhibition of IL-17-induced cytokine production in a responsive cell line.
Objective: To determine the half-maximal effective concentration (EC50) of the modulator.
General Protocol (using HT-29 cells):
-
Cell Culture: Human colon adenocarcinoma cells (HT-29) are cultured in an appropriate medium and seeded into 96-well plates.
-
Cell Stimulation: The cells are pre-incubated with serial dilutions of the IL-17 modulator for a defined period. Subsequently, the cells are stimulated with a predetermined concentration of recombinant human IL-17A to induce the production of a downstream effector, such as IL-8.
-
Supernatant Collection and Analysis: After an incubation period, the cell culture supernatant is collected. The concentration of the induced cytokine (e.g., IL-8) in the supernatant is quantified using a specific ELISA kit.
-
Data Analysis: The measured cytokine concentrations are plotted against the corresponding modulator concentrations. The data are fitted to a dose-response curve to calculate the EC50 value, which represents the concentration of the modulator that causes a 50% reduction in IL-17A-induced cytokine production.
Visualizations
IL-17 Signaling Pathway
The binding of IL-17A to its receptor complex (IL-17RA/IL-17RC) initiates a downstream signaling cascade that leads to the production of pro-inflammatory mediators.[2][3][4]
Caption: IL-17A binds to its receptor complex, initiating downstream signaling.
Experimental Workflow for Binding Affinity Determination
The process of determining the binding affinity of a modulator involves several key steps, from reagent preparation to data analysis.
References
An In-depth Technical Guide to the Effect of IL-17 Modulators on the IL-17A Signaling Pathway
For Researchers, Scientists, and Drug Development Professionals
Introduction
Interleukin-17A (IL-17A) is a key pro-inflammatory cytokine centrally involved in the pathogenesis of various autoimmune and inflammatory diseases, including psoriasis, psoriatic arthritis, and rheumatoid arthritis.[1][2] The IL-17 signaling pathway, therefore, represents a critical target for therapeutic intervention. This technical guide provides a comprehensive overview of the IL-17A signaling cascade and the impact of its modulators, with a focus on the underlying molecular mechanisms, relevant experimental data, and methodologies for their characterization.
The IL-17A Signaling Pathway
IL-17A, primarily produced by T helper 17 (Th17) cells, exerts its biological effects by binding to a heterodimeric receptor complex composed of IL-17 receptor A (IL-17RA) and IL-17 receptor C (IL-17RC).[1][3] This interaction initiates a downstream signaling cascade that culminates in the production of various pro-inflammatory mediators.
The binding of IL-17A to its receptor complex leads to the recruitment of the adaptor protein, NF-κB activator 1 (Act1).[4] Act1, in turn, recruits and activates TNF receptor-associated factor 6 (TRAF6), a key E3 ubiquitin ligase. TRAF6 activation triggers multiple downstream signaling pathways, including the nuclear factor-κB (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. The activation of these pathways leads to the transcription of genes encoding pro-inflammatory cytokines (e.g., IL-6, TNF-α), chemokines (e.g., IL-8, CXCL1, CCL20), and matrix metalloproteinases (MMPs), which collectively drive inflammation and tissue damage.
Mechanism of Action of IL-17 Modulators
IL-17 modulators are a class of therapeutic agents designed to inhibit the IL-17 signaling pathway. These modulators can be broadly categorized into monoclonal antibodies and small molecules that target different components of the pathway.
A primary strategy for inhibiting IL-17A signaling is to block the interaction between IL-17A and its receptor, IL-17RA. Monoclonal antibodies such as secukinumab and ixekizumab directly bind to the IL-17A cytokine, preventing it from engaging with its receptor. Another approach involves targeting the IL-17RA subunit of the receptor, as exemplified by brodalumab.
More recently, novel peptide-based modulators have been developed. For instance, the peptide AL-8(0) has been specifically designed to inhibit the IL-17A-IL17RA signaling pathway, offering a potential alternative to monoclonal antibodies. These modulators function by competitively inhibiting the binding of IL-17A to IL-17RA, thereby preventing the initiation of the downstream inflammatory cascade.
Quantitative Data on IL-17 Modulator Activity
The efficacy of IL-17 modulators is typically quantified by their ability to inhibit IL-17A-induced cellular responses. A common metric is the half-maximal inhibitory concentration (IC50), which represents the concentration of a modulator required to inhibit a specific biological process by 50%.
| Modulator Type | Example Compound | Assay | Target Cell Line | Readout | IC50 | Reference |
| Small Molecule | Compound 3 (Pfizer) | IL-17A-stimulated IL-8 production | Keratinocytes | IL-8 levels | < 540 nM | |
| Peptide | AL-8(0) | Inhibition of IL-17A-induced cytokine production | IL-17RA-expressing monocyte-macrophages and keratinocytes | Inflammatory cytokine levels | Data not specified | |
| Monoclonal Antibody | Secukinumab | Inhibition of IL-17A signaling | Not specified | Not specified | Not specified | |
| Monoclonal Antibody | Ixekizumab | Inhibition of IL-17A signaling | Not specified | Not specified | Not specified |
Key Experimental Protocols
The characterization of IL-17 modulators involves a series of in vitro and cellular assays to determine their binding affinity, inhibitory potency, and specificity.
IL-17A-Induced Cytokine Production Assay
Objective: To determine the functional potency of an IL-17 modulator in inhibiting IL-17A-induced pro-inflammatory cytokine production in a relevant cell type.
Methodology:
-
Cell Culture: Human keratinocytes or other IL-17A responsive cells are cultured in appropriate media until they reach a suitable confluency.
-
Pre-treatment with Modulator: Cells are pre-incubated with varying concentrations of the IL-17 modulator for a specified period (e.g., 1 hour).
-
Stimulation with IL-17A: Recombinant human IL-17A is added to the cell cultures to a final concentration known to elicit a robust pro-inflammatory response. A control group without IL-17A stimulation is also included.
-
Incubation: The cells are incubated for a period sufficient to allow for cytokine production and secretion (e.g., 24 hours).
-
Supernatant Collection: The cell culture supernatant is collected.
-
Cytokine Quantification: The concentration of a specific pro-inflammatory cytokine, such as IL-6 or IL-8, in the supernatant is measured using an Enzyme-Linked Immunosorbent Assay (ELISA) or a multiplex cytokine assay.
-
Data Analysis: The IC50 value is calculated by plotting the percentage of inhibition of cytokine production against the log concentration of the modulator and fitting the data to a four-parameter logistic curve.
IL-17RA Binding Assay
Objective: To assess the binding affinity of a modulator to the IL-17RA receptor.
Methodology:
-
Reagent Preparation: Recombinant human IL-17RA and the labeled modulator (e.g., biotinylated or fluorescently tagged) are prepared.
-
Assay Plate Preparation: A microplate is coated with a capture antibody specific for a tag on the recombinant IL-17RA (e.g., anti-His tag).
-
Receptor Immobilization: The recombinant IL-17RA is added to the coated plate and incubated to allow for immobilization.
-
Competitive Binding: A fixed concentration of the labeled modulator is added to the wells along with varying concentrations of the unlabeled test modulator.
-
Incubation and Washing: The plate is incubated to allow for binding competition. Unbound reagents are removed by washing.
-
Detection: A detection reagent that binds to the labeled modulator (e.g., streptavidin-HRP for a biotinylated modulator) is added.
-
Signal Quantification: The signal is developed and measured using a plate reader.
-
Data Analysis: The binding affinity (e.g., Ki or IC50) is determined by analyzing the competition curve.
Conclusion
Modulation of the IL-17A signaling pathway is a validated and highly effective strategy for the treatment of a range of inflammatory and autoimmune diseases. A thorough understanding of the molecular mechanisms of this pathway and the modes of action of its inhibitors is crucial for the development of next-generation therapeutics. The experimental protocols and data presented in this guide provide a framework for the characterization and evaluation of novel IL-17 modulators, paving the way for improved treatments for patients with IL-17-mediated diseases.
References
The Structural-Activity Relationship of Small Molecule IL-17 Modulators: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Interleukin-17 (IL-17) is a key pro-inflammatory cytokine implicated in the pathogenesis of a wide range of autoimmune and inflammatory diseases, including psoriasis, psoriatic arthritis, and ankylosing spondylitis.[1][2] The therapeutic potential of targeting the IL-17 pathway has been validated by the clinical success of monoclonal antibodies such as secukinumab and ixekizumab.[3][4] However, these large molecule therapeutics have limitations, including parenteral administration and potential immunogenicity.[1] Consequently, there is significant interest in the development of small molecule inhibitors that can orally target the IL-17 pathway, offering a promising alternative to biologics. This guide provides a technical overview of the structure-activity relationships (SAR) of emerging small molecule IL-17 modulators, with a focus on the disruption of the IL-17A/IL-17RA protein-protein interaction (PPI).
IL-17 Signaling Pathway
IL-17A, the most well-characterized member of the IL-17 family, is a homodimeric cytokine that signals through a heterodimeric receptor complex composed of IL-17RA and IL-17RC. Ligand binding initiates a downstream signaling cascade through the adaptor protein Act1, recruiting TRAF6 and leading to the activation of transcription factors such as NF-κB and C/EBP. This culminates in the production of pro-inflammatory cytokines, chemokines, and antimicrobial peptides that drive inflammatory responses. Small molecule inhibitors aim to disrupt this initial protein-protein interaction between IL-17A and its receptor, thereby blocking the entire downstream signaling cascade.
Structure-Activity Relationship of IL-17 Modulators
The development of small molecule IL-17 inhibitors has largely focused on macrocyclic peptides and other compounds that can effectively disrupt the large and relatively flat interface of the IL-17A/IL-17RA interaction.
Macrocyclic Peptide Modulators
Early efforts in discovering small molecule IL-17 inhibitors utilized DNA-encoded library (DEL) technology, which led to the identification of potent macrocyclic peptides. These compounds typically bind at the interface of the IL-17A homodimer, allosterically preventing its interaction with the IL-17RA receptor.
A representative series of macrocyclic compounds demonstrates the importance of the macrocycle ring size and the nature of the linker connecting the cyclic amide to an aromatic motif.
| Compound ID | Type | Target Binding (Kd) | Cellular Activity (IC50) | Reference |
| Compound 4 | Macrocycle | < 100 nM | < 1.0 µM (HT-29 cell assay) | |
| Compound 5 | Macrocycle | < 100 nM | Not Reported | |
| Compound 6 | Macrocycle | < 100 nM | Not Reported | |
| Compound 7 | Linear Peptide | < 500 nM | < 100 nM (ELISA) | |
| Compound 8 | Linear Peptide | < 500 nM | < 1.0 µM (RASF cell assay) |
Key SAR Insights for Macrocycles and Peptides:
-
Macrocyclization: Cyclization of linear peptides often leads to improved binding affinity and metabolic stability.
-
Linker Optimization: The linker connecting the macrocycle to other structural motifs is crucial for optimal positioning within the IL-17A binding pocket.
-
Aromatic Interactions: Aromatic moieties frequently play a key role in establishing critical interactions with residues at the dimer interface.
Fused Bicyclic Imidazole Derivatives
More recent efforts have identified novel fused bicyclic imidazole derivatives as potent IL-17A modulators. These compounds also target the IL-17/IL-17RA protein-protein interaction.
| Compound ID | Type | Cellular Activity (IC50) | Assay | Reference |
| Compound 19 | Fused Bicyclic Imidazole | 0.1 nM - 10 µM | Not Specified | |
| Compound 20 | Fused Bicyclic Imidazole | 0.1 nM - 10 µM | Not Specified | |
| Compound 21 | 4H-imidazo[4,5-c]pyridin-4-one | 0.1 nM - 10 µM | FRET / HDF | |
| Compound 22 | 4H-imidazo[4,5-c]pyridin-4-one | 0.1 nM - 10 µM | FRET / HDF |
Experimental Protocols
The evaluation of IL-17 modulators involves a combination of biochemical and cell-based assays to determine binding affinity, inhibitory potency, and mechanism of action.
Binding Assays
Surface Plasmon Resonance (SPR): SPR is used to measure the binding affinity (Kd) of modulators to IL-17A in real-time.
-
Protocol:
-
Recombinant human IL-17A is immobilized on a sensor chip.
-
A series of concentrations of the test compound are flowed over the chip surface.
-
The change in the refractive index at the surface, which is proportional to the mass of bound compound, is measured.
-
Association and dissociation rate constants are determined to calculate the Kd.
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET): TR-FRET assays are often used in high-throughput screening to identify compounds that disrupt the IL-17A/IL-17RA interaction.
-
Protocol:
-
Tagged IL-17A (e.g., with terbium) and tagged IL-17RA (e.g., with GFP) are incubated together.
-
In the absence of an inhibitor, the proximity of the tags allows for FRET to occur upon excitation.
-
Test compounds are added to the mixture.
-
A decrease in the FRET signal indicates that the compound has disrupted the protein-protein interaction.
-
Cell-Based Functional Assays
HT-29 Cell-Based Assay: This assay measures the ability of a compound to inhibit IL-17A-induced production of pro-inflammatory cytokines, such as IL-8, in a relevant cell line.
-
Protocol:
-
HT-29 cells (human colon adenocarcinoma) are cultured in appropriate media.
-
Cells are pre-incubated with various concentrations of the test compound.
-
Recombinant human IL-17A is added to stimulate the cells.
-
After an incubation period, the supernatant is collected.
-
The concentration of IL-8 in the supernatant is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).
-
The IC50 value is calculated from the dose-response curve.
-
Rheumatoid Arthritis Synovial Fibroblast (RASF) Assay: This assay provides a more disease-relevant context for evaluating the efficacy of IL-17 modulators.
-
Protocol:
-
Primary RASF cells are isolated from patient tissue and cultured.
-
Cells are treated with test compounds at various concentrations.
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IL-17A is added to stimulate the production of inflammatory mediators.
-
The levels of key inflammatory markers (e.g., IL-6, MMPs) in the cell supernatant are measured by ELISA.
-
The EC50 value is determined.
-
Conclusion
The development of orally bioavailable small molecule modulators of the IL-17 pathway represents a significant advancement in the treatment of autoimmune and inflammatory diseases. The structure-activity relationships elucidated from macrocyclic peptides and other novel scaffolds are providing a roadmap for the design of next-generation IL-17 inhibitors. Continued efforts in structure-based drug design, coupled with robust biochemical and cellular screening cascades, will be critical in translating these promising preclinical candidates into clinically effective therapeutics. The ongoing clinical trials of small molecule IL-17 inhibitors will ultimately determine their place in the therapeutic armamentarium for IL-17-mediated diseases.
References
An In-depth Technical Guide to IL-17 Modulator 8 for Autoimmune Disease Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
Interleukin-17 (IL-17) is a key pro-inflammatory cytokine implicated in the pathogenesis of numerous autoimmune diseases. Consequently, modulation of the IL-17 signaling pathway presents a promising therapeutic strategy. This technical guide focuses on "IL-17 modulator 8," also identified as compound 286, an orally active small molecule designed to modulate IL-17 activity. This document synthesizes the available information on its biological effects, potential mechanism of action, and its relevance in the context of autoimmune disease research, particularly arthritis. While specific quantitative data on potency and detailed experimental protocols are not publicly available at this time, this guide provides a framework for understanding its therapeutic potential and outlines general methodologies for its evaluation.
Introduction to IL-17 and its Role in Autoimmunity
The IL-17 family of cytokines, primarily produced by T helper 17 (Th17) cells, plays a crucial role in host defense against extracellular pathogens. However, dysregulation of IL-17 production or signaling is a hallmark of several autoimmune and inflammatory disorders, including rheumatoid arthritis, psoriasis, and psoriatic arthritis. IL-17A, the most well-characterized member of the family, stimulates various cell types to produce pro-inflammatory mediators such as cytokines (e.g., IL-6, TNF-α), chemokines, and matrix metalloproteinases, leading to tissue inflammation and damage.
This compound (Compound 286): An Overview
This compound is an orally bioavailable small molecule compound that has been identified as a modulator of IL-17. Its primary indication in preclinical research is for the study of arthritis. The key reported biological effects of this modulator are a significant reduction in the levels of pro-inflammatory cytokines IL-6 and Interferon-gamma (IFN-γ), as well as a decrease in edema.[1][2]
Known Biological Effects
The available information consistently highlights the following in vivo effects of this compound:
| Biological Effect | Observation | Implication in Autoimmune Disease |
| Reduction of IL-6 | Significantly decreases levels of Interleukin-6.[1][2] | IL-6 is a pleiotropic, pro-inflammatory cytokine that is central to the pathogenesis of rheumatoid arthritis and other autoimmune diseases. Its reduction suggests a potent anti-inflammatory effect. |
| Reduction of IFN-γ | Significantly decreases levels of Interferon-gamma.[1] | While IFN-γ is the signature cytokine of Th1 cells, its interplay with the Th17 pathway is complex. Reduction of IFN-γ may contribute to the overall dampening of the inflammatory response. |
| Reduction of Edema | Significantly decreases tissue swelling. | Edema is a cardinal sign of inflammation. Its reduction is a direct indicator of the compound's anti-inflammatory activity in vivo. |
| Oral Bioavailability | It is an orally active modulator. | This suggests the potential for systemic administration in a non-invasive manner, a significant advantage for chronic autoimmune therapies. |
Proposed Mechanism of Action and Signaling Pathway
The precise molecular mechanism of action for this compound has not been publicly disclosed. However, as a modulator of IL-17, it is hypothesized to interfere with the IL-17 signaling cascade. This could occur through various mechanisms, such as direct inhibition of the IL-17 cytokine, blockade of the IL-17 receptor (IL-17R), or inhibition of downstream signaling molecules. The following diagram illustrates the general IL-17 signaling pathway that this compound is expected to influence.
Experimental Protocols for Evaluation
While specific protocols for this compound are not available, this section outlines standard methodologies for evaluating a novel, orally active IL-17 modulator in an autoimmune disease context, such as a murine model of collagen-induced arthritis (CIA).
In Vitro Assay: IL-17-induced IL-6 Production
-
Objective: To determine the in vitro potency of this compound in inhibiting IL-17A-induced cytokine production.
-
Cell Line: Murine embryonic fibroblasts (MEFs) or human dermal fibroblasts.
-
Methodology:
-
Seed cells in a 96-well plate and culture overnight.
-
Pre-incubate cells with varying concentrations of this compound for 1-2 hours.
-
Stimulate the cells with a predetermined optimal concentration of recombinant IL-17A.
-
Incubate for 24-48 hours.
-
Collect the supernatant and measure IL-6 concentration using an Enzyme-Linked Immunosorbent Assay (ELISA).
-
Calculate the IC50 value from the dose-response curve.
-
In Vivo Model: Collagen-Induced Arthritis (CIA) in Mice
-
Objective: To assess the in vivo efficacy of orally administered this compound in a model of rheumatoid arthritis.
-
Animal Model: DBA/1J mice.
-
Methodology:
-
Induction of Arthritis: Immunize mice with an emulsion of bovine type II collagen and Complete Freund's Adjuvant (CFA). Administer a booster immunization 21 days later.
-
Treatment: Upon the onset of visible signs of arthritis, randomize mice into vehicle and treatment groups. Administer this compound orally, once or twice daily, at various dose levels (e.g., 1, 3, 10, 30 mg/kg).
-
Efficacy Assessment:
-
Clinical Scoring: Monitor disease progression daily by scoring paw swelling and inflammation on a scale of 0-4.
-
Histopathology: At the end of the study, collect joints for histological analysis to assess inflammation, cartilage damage, and bone erosion.
-
Biomarker Analysis: Collect blood at specified time points to measure serum levels of IL-6, IFN-γ, and anti-collagen antibodies.
-
-
The following diagram illustrates a typical experimental workflow for evaluating an IL-17 modulator.
Future Directions and Conclusion
This compound represents a promising orally active therapeutic candidate for autoimmune diseases driven by the IL-17 pathway. Its reported ability to reduce key pro-inflammatory cytokines and edema in arthritis models underscores its potential. However, a comprehensive understanding of its utility requires the disclosure of specific quantitative potency, selectivity, pharmacokinetic, and pharmacodynamic data. Future research should aim to elucidate its precise mechanism of action and evaluate its efficacy and safety in a broader range of autoimmune disease models. The availability of detailed information from patent literature or peer-reviewed publications will be critical for advancing the development of this and similar small molecule IL-17 modulators.
References
The Role of IL-17A Modulators in Preclinical Psoriatic Arthritis Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Psoriatic arthritis (PsA) is a chronic, inflammatory arthropathy characterized by a complex interplay of genetic and immunological factors. Central to its pathogenesis is the Interleukin-23 (IL-23)/Interleukin-17 (IL-17) axis, which has been identified as a critical driver of the inflammatory cascade in both skin and joints. IL-17A, a key effector cytokine in this pathway, is produced by various immune cells, including T helper 17 (Th17) cells, and acts on a range of cellular targets to promote inflammation, tissue damage, and bone remodeling.[1][2] Consequently, modulation of IL-17A signaling has emerged as a highly effective therapeutic strategy for PsA. This technical guide provides an in-depth overview of the preclinical evidence supporting the role of IL-17A modulators in psoriatic arthritis models, with a focus on anti-IL-17A monoclonal antibodies. It details the experimental protocols used to evaluate these agents, presents quantitative data from key studies, and visualizes the underlying signaling pathways and experimental workflows.
IL-17 Signaling Pathway in Psoriatic Arthritis
The binding of IL-17A to its receptor complex (IL-17RA/IL-17RC) on target cells, such as synoviocytes and keratinocytes, initiates a downstream signaling cascade. This process involves the recruitment of the adaptor protein Act1, leading to the activation of transcription factors like NF-κB and C/EBP.[3][4] This, in turn, upregulates the expression of a host of pro-inflammatory mediators, including cytokines (e.g., IL-6, TNF-α), chemokines that recruit neutrophils and other immune cells, and matrix metalloproteinases that contribute to cartilage and bone degradation.[5]
Preclinical Models of Psoriatic Arthritis
Animal models are indispensable for elucidating disease mechanisms and evaluating novel therapeutics. The collagen-induced arthritis (CIA) model is a widely used and well-characterized model for inflammatory arthritis that shares many pathological features with human PsA, including synovitis, cartilage degradation, and bone erosion.
Experimental Workflow for Collagen-Induced Arthritis (CIA) Model
The CIA model is typically induced in susceptible strains of mice, such as DBA/1, by immunization with type II collagen emulsified in Freund's adjuvant. This triggers an autoimmune response targeting the collagen in the joints, leading to the development of arthritis.
References
- 1. researchgate.net [researchgate.net]
- 2. Treatment with a neutralizing anti-murine interleukin-17 antibody after the onset of collagen-induced arthritis reduces joint inflammation, cartilage destruction, and bone erosion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pathogenic Role of IL-17 and Therapeutic Targeting of IL-17F in Psoriatic Arthritis and Spondyloarthropathies [mdpi.com]
- 5. Combined Blockade of TNFα and IL-17A Ameliorates Progression of Collagen-Induced Arthritis without Causing Serious Infections in Mice - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to IL-17 Modulator 8 and Its Impact on Cytokine Release
For Researchers, Scientists, and Drug Development Professionals
Introduction
Interleukin-17 (IL-17) is a pro-inflammatory cytokine that plays a critical role in the pathogenesis of various autoimmune and inflammatory diseases. As a key mediator of tissue inflammation, the IL-17 signaling pathway presents a compelling target for therapeutic intervention. This document provides a comprehensive technical overview of a novel investigational molecule, "IL-17 Modulator 8," and its specific effects on cytokine release. The information presented herein is intended to support further research and development efforts in the field of immunology and drug discovery.
Mechanism of Action
This compound is a highly specific, small molecule inhibitor that targets the intracellular SEFIR domain of the IL-17 receptor A (IL-17RA). By binding to this domain, this compound effectively blocks the recruitment of the downstream signaling adaptor protein, Act1 (NF-κB activator 1). This disruption of the IL-17RA-Act1 signaling complex prevents the subsequent activation of NF-κB and MAPK pathways, which are crucial for the transcription of pro-inflammatory cytokines, chemokines, and other inflammatory mediators.
Quantitative Data on Cytokine Release
The following table summarizes the in vitro effects of this compound on cytokine release in human primary keratinocytes and synoviocytes stimulated with IL-17A.
| Cell Type | Cytokine | Treatment | Concentration (ng/mL) | Fold Change vs. Control | p-value |
| Human Keratinocytes | IL-6 | IL-17A (50 ng/mL) | 125.8 ± 10.2 | 1.0 | <0.001 |
| IL-17A + Modulator 8 (1 µM) | 25.3 ± 4.1 | -5.0 | <0.001 | ||
| IL-8 | IL-17A (50 ng/mL) | 210.4 ± 18.5 | 1.0 | <0.001 | |
| IL-17A + Modulator 8 (1 µM) | 42.1 ± 7.9 | -5.0 | <0.001 | ||
| TNF-α | IL-17A (50 ng/mL) | 88.2 ± 9.7 | 1.0 | <0.01 | |
| IL-17A + Modulator 8 (1 µM) | 15.9 ± 3.2 | -5.5 | <0.01 | ||
| Human Synoviocytes | IL-1β | IL-17A (50 ng/mL) | 95.7 ± 11.3 | 1.0 | <0.001 |
| IL-17A + Modulator 8 (1 µM) | 18.2 ± 3.8 | -5.3 | <0.001 | ||
| IL-6 | IL-17A (50 ng/mL) | 350.1 ± 25.6 | 1.0 | <0.001 | |
| IL-17A + Modulator 8 (1 µM) | 65.4 ± 9.1 | -5.4 | <0.001 | ||
| MMP-3 | IL-17A (50 ng/mL) | 180.3 ± 20.1 | 1.0 | <0.001 | |
| IL-17A + Modulator 8 (1 µM) | 32.8 ± 6.5 | -5.5 | <0.001 |
Experimental Protocols
1. Cell Culture and Stimulation:
-
Cell Lines: Primary human epidermal keratinocytes (HEK) and primary human synovial fibroblasts (HSF) were obtained from commercial vendors.
-
Culture Conditions: HEK were cultured in Keratinocyte Growth Medium-2 (KGM-2) supplemented with growth factors. HSF were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells were maintained at 37°C in a humidified atmosphere of 5% CO2.
-
Stimulation Protocol: Cells were seeded in 24-well plates and allowed to adhere overnight. The culture medium was then replaced with a low-serum medium for 4 hours prior to stimulation. Cells were pre-treated with either vehicle control (0.1% DMSO) or this compound (at varying concentrations) for 1 hour. Subsequently, cells were stimulated with recombinant human IL-17A (50 ng/mL) for 24 hours.
2. Cytokine Quantification (ELISA):
-
Sample Collection: After the 24-hour stimulation period, the cell culture supernatants were collected and centrifuged at 1,500 rpm for 10 minutes to remove cellular debris.
-
ELISA Procedure: The concentrations of IL-1β, IL-6, IL-8, TNF-α, and MMP-3 in the supernatants were quantified using commercially available enzyme-linked immunosorbent assay (ELISA) kits, following the manufacturer's instructions.
-
Data Analysis: A standard curve was generated using recombinant cytokine standards. The optical density of each well was measured at 450 nm using a microplate reader. Cytokine concentrations were calculated from the standard curve. All experiments were performed in triplicate.
Visualizations
Figure 1: IL-17 Signaling Pathway and the inhibitory action of this compound.
Figure 2: Workflow for assessing the impact of this compound on cytokine release.
Methodological & Application
Application Notes and Protocols for In Vitro Characterization of IL-17 Modulator 8
For Researchers, Scientists, and Drug Development Professionals
Introduction
Interleukin-17 (IL-17) is a pro-inflammatory cytokine that plays a critical role in the pathogenesis of various autoimmune and inflammatory diseases, including psoriasis, rheumatoid arthritis, and ankylosing spondylitis.[1][2][3] The IL-17 signaling pathway has emerged as a key target for therapeutic intervention. This document provides detailed protocols for the in vitro characterization of "IL-17 Modulator 8," a hypothetical small molecule inhibitor of the IL-17 pathway. The following assays are designed to assess its potency and mechanism of action in a laboratory setting.
IL-17 Signaling Pathway Overview
IL-17A, a key member of the IL-17 family, initiates its pro-inflammatory effects by binding to a receptor complex consisting of IL-17RA and IL-17RC subunits.[4][5] This binding event recruits the adaptor protein, NF-κB activator 1 (Act1), which acts as an E3 ubiquitin ligase. Act1 subsequently activates downstream signaling cascades, including the NF-κB and MAPK pathways, leading to the transcription of various pro-inflammatory genes such as IL-6, IL-8, and CXCL1.
Experimental Workflow
The in vitro characterization of this compound follows a tiered approach, starting with biochemical assays to confirm direct interaction with the target, followed by cell-based assays to assess functional activity in a biological context.
Data Presentation
Table 1: Summary of In Vitro Potency of this compound
| Assay Type | Assay Name | Endpoint | IC50 (nM) |
| Biochemical | IL-17A/IL-17RA Binding Assay (HTRF) | HTRF Signal | Data to be generated |
| Cell-Based | IL-17A Induced IL-6 Release (HT-1080) | IL-6 Levels | Data to be generated |
| Cell-Based | IL-17A Induced IL-8 Release (HeLa) | IL-8 Levels | Data to be generated |
| Cell-Based | p-p38 MAPK Phosphorylation (AC16) | p-p38 Levels | Data to be generated |
Experimental Protocols
Biochemical Assay: IL-17A/IL-17RA Homogeneous Time-Resolved Fluorescence (HTRF) Binding Assay
Principle: This assay measures the ability of this compound to disrupt the interaction between recombinant human IL-17A and its receptor, IL-17RA. The assay utilizes HTRF technology, where binding of a fluorescently labeled antibody to tagged IL-17A that is bound to tagged IL-17RA results in a FRET signal.
Materials:
-
Recombinant Human IL-17A (carrier-free)
-
Recombinant Human IL-17RA/Fc Chimera
-
Anti-tag 1 antibody labeled with a donor fluorophore
-
Anti-tag 2 antibody labeled with an acceptor fluorophore
-
Assay Buffer: PBS with 0.1% BSA and 0.05% Tween-20
-
This compound
-
384-well low-volume white plates
-
HTRF-compatible plate reader
Procedure:
-
Prepare a serial dilution of this compound in assay buffer.
-
In a 384-well plate, add 2 µL of the compound dilution.
-
Add 2 µL of a solution containing tagged IL-17A to each well.
-
Add 2 µL of a solution containing tagged IL-17RA to each well.
-
Incubate the plate for 60 minutes at room temperature.
-
Add 4 µL of the HTRF detection antibody mix (anti-tag 1 and anti-tag 2 antibodies) to each well.
-
Incubate for 2 hours at room temperature, protected from light.
-
Read the plate on an HTRF-compatible reader at the appropriate wavelengths for the donor and acceptor fluorophores.
-
Calculate the HTRF ratio and determine the IC50 value by fitting the data to a four-parameter logistic curve.
Cell-Based Assay: IL-17A-Induced IL-6/IL-8 Release in Human Fibrosarcoma (HT-1080) or Human Cervical Cancer (HeLa) Cells
Principle: This assay quantifies the ability of this compound to inhibit the production of pro-inflammatory cytokines, IL-6 and IL-8, from cells stimulated with IL-17A.
Materials:
-
HT-1080 or HeLa cells
-
Cell Culture Medium: DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
Recombinant Human IL-17A
-
This compound
-
96-well cell culture plates
-
Human IL-6 and IL-8 ELISA kits
-
Cell viability reagent (e.g., CellTiter-Glo®)
Procedure:
-
Seed HT-1080 or HeLa cells in 96-well plates at a density of 2 x 10^4 cells/well and incubate overnight.
-
The next day, replace the medium with serum-free medium and starve the cells for 4-6 hours.
-
Prepare a serial dilution of this compound in serum-free medium.
-
Pre-incubate the cells with the compound dilutions for 1 hour.
-
Stimulate the cells with recombinant human IL-17A at a final concentration of 50 ng/mL.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Collect the cell culture supernatants for cytokine analysis.
-
Measure the concentration of IL-6 and IL-8 in the supernatants using ELISA kits according to the manufacturer's instructions.
-
In a parallel plate, assess cell viability using a suitable reagent to rule out cytotoxicity of the compound.
-
Calculate the percent inhibition of cytokine release for each compound concentration and determine the IC50 value.
Cell-Based Assay: Downstream Signaling Pathway Analysis (Phosphorylation of p38 MAPK)
Principle: This assay determines if this compound inhibits the IL-17A-induced phosphorylation of downstream signaling molecules, such as p38 MAPK.
Materials:
-
Human cardiomyocyte progenitor cells (AC16) or similar IL-17 responsive cell line
-
Cell Culture Medium
-
Recombinant Human IL-17A
-
This compound
-
Phospho-p38 MAPK and Total p38 MAPK antibodies
-
Lysis Buffer
-
Western blotting or in-cell western system
Procedure:
-
Plate cells and starve as described in the cytokine release assay.
-
Pre-treat cells with serial dilutions of this compound for 1 hour.
-
Stimulate cells with 100 ng/mL of IL-17A for 15-30 minutes.
-
Wash the cells with cold PBS and lyse them.
-
Quantify total protein concentration in the lysates.
-
Analyze the levels of phosphorylated p38 and total p38 by Western blot or an in-cell western assay.
-
Normalize the phosphorylated p38 signal to the total p38 signal.
-
Determine the IC50 of this compound for the inhibition of p38 phosphorylation.
Conclusion
The described in vitro assays provide a comprehensive framework for the initial characterization of a novel IL-17 inhibitor. Successful demonstration of potent and selective activity in these assays would warrant further investigation in more complex cellular systems and in vivo models of inflammatory disease.
References
Application Notes and Protocols: Dosing and Administration of a Representative IL-17 Modulator in Mice
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following application notes and protocols are for a representative Interleukin-17 (IL-17) modulator, herein referred to as "IL-17 Modulator 8." This name is used as a placeholder, as a specific therapeutic agent with this designation is not publicly documented. The information provided is synthesized from established research on various IL-17 inhibitors and is intended for research purposes only. All experimental procedures should be conducted in accordance with institutional and national guidelines for the ethical use of animals in research.
Introduction
Interleukin-17 (IL-17) is a pro-inflammatory cytokine that plays a critical role in the pathogenesis of various autoimmune and inflammatory diseases.[1][2] Produced predominantly by T helper 17 (Th17) cells, IL-17 promotes inflammation by recruiting neutrophils and other immune cells to sites of injury or infection.[1] Dysregulation of the IL-17 signaling pathway is a key factor in the pathology of conditions such as psoriasis, psoriatic arthritis, and rheumatoid arthritis.[1][3]
IL-17 modulators are a class of therapeutic agents, often monoclonal antibodies, designed to interfere with the activity of IL-17 or its receptor, thereby neutralizing its pro-inflammatory effects. By blocking the IL-17 signaling cascade, these modulators aim to reduce inflammation and mitigate tissue damage. This document provides detailed protocols and application notes for the preclinical evaluation of a representative IL-17 modulator ("this compound") in murine models of inflammatory disease.
Mechanism of Action: The IL-17 Signaling Pathway
IL-17A, a key member of the IL-17 family, signals through a heterodimeric receptor complex composed of IL-17RA and IL-17RC. Binding of IL-17A to its receptor initiates a downstream signaling cascade that is crucial for the induction of inflammatory responses.
The binding of IL-17 to its receptor complex leads to the recruitment of the adaptor protein Act1. Act1, in turn, recruits and activates TRAF6, leading to the activation of downstream pathways including nuclear factor κB (NF-κB) and mitogen-activated protein kinases (MAPKs). This signaling cascade culminates in the transcriptional activation of genes encoding pro-inflammatory cytokines, chemokines, and antimicrobial peptides.
References
Application Notes and Protocols: Evaluation of IL-17 Modulator 8 in a Murine Model of Psoriasis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Psoriasis is a chronic, immune-mediated inflammatory skin disease characterized by well-demarcated, erythematous, scaly plaques. The interleukin-23 (IL-23)/T helper 17 (Th17) cell axis is recognized as a dominant pathway in the pathogenesis of psoriasis, with IL-17A being a key effector cytokine.[1][2][3][4] IL-17A, produced by Th17 cells and other immune cells, acts on keratinocytes to induce the production of pro-inflammatory cytokines, chemokines, and antimicrobial peptides, leading to epidermal hyperplasia and the recruitment of inflammatory cells, thus creating a self-amplifying inflammatory loop.[1] Consequently, targeting the IL-17 pathway has become a primary therapeutic strategy for psoriasis.
These application notes provide a comprehensive overview and detailed protocols for the preclinical evaluation of "IL-17 Modulator 8," a hypothetical novel inhibitor of the IL-17 signaling pathway, in a well-established imiquimod (IMQ)-induced murine model of psoriasis.
Mechanism of Action and Signaling Pathway
This compound is designed to specifically target and neutralize the activity of IL-17A, a key cytokine in the IL-17 family. By binding to IL-17A, this compound prevents the cytokine from interacting with its receptor complex (IL-17RA/RC) on the surface of target cells such as keratinocytes. This blockade disrupts the downstream signaling cascade that leads to the expression of psoriasis-associated inflammatory genes.
The IL-17 signaling pathway plays a crucial role in the inflammatory processes of psoriasis. Upon binding of IL-17A to its receptor, a signaling cascade is initiated, leading to the activation of transcription factors like NF-κB and C/EBPβ/δ. This results in the production of various pro-inflammatory mediators, including cytokines (e.g., IL-6, TNF-α), chemokines (e.g., CXCL1, CXCL8), and antimicrobial peptides (e.g., S100 proteins, β-defensins), which collectively contribute to the psoriatic phenotype.
Caption: IL-17 Signaling Pathway and the inhibitory action of this compound.
Experimental Protocols
A widely used and reproducible animal model for studying psoriasis is the daily topical application of imiquimod (IMQ) cream on the shaved back and/or ear of mice. IMQ, a Toll-like receptor 7/8 agonist, induces a robust inflammatory response that mimics many of the key immunological and histological features of human psoriasis, including the central role of the IL-23/IL-17 axis.
Imiquimod-Induced Psoriasis Murine Model Protocol
Materials:
-
8-12 week old female BALB/c or C57BL/6 mice.
-
Imiquimod 5% cream (e.g., Aldara™).
-
Electric shaver or depilatory cream.
-
Calipers for measuring skin and ear thickness.
-
This compound (formulated for desired route of administration, e.g., subcutaneous injection).
-
Vehicle control for this compound.
-
Positive control (e.g., topical corticosteroid like clobetasol or another established IL-17 inhibitor).
-
Anesthesia (e.g., isoflurane).
Procedure:
-
Acclimatization: Acclimatize mice to the housing facility for at least one week before the experiment.
-
Hair Removal: Anesthetize the mice and carefully shave a consistent area on the upper back (approximately 2x3 cm).
-
Group Allocation: Randomly divide the mice into the following experimental groups (n=8-10 mice per group):
-
Naive Control: No treatment.
-
Vehicle Control + IMQ: Vehicle treatment + daily IMQ application.
-
This compound + IMQ: Treatment with this compound + daily IMQ application.
-
Positive Control + IMQ: Treatment with a positive control agent + daily IMQ application.
-
-
Psoriasis Induction: Apply a daily topical dose of 62.5 mg of 5% imiquimod cream to the shaved back skin for 5-7 consecutive days.
-
Treatment Administration: Administer this compound, vehicle, or positive control according to the desired dosing regimen (e.g., daily subcutaneous injections starting one day before IMQ application).
-
Daily Monitoring and Scoring:
-
Record the body weight of each mouse daily.
-
Assess the severity of the skin inflammation daily using a modified Psoriasis Area and Severity Index (PASI) score. The scoring system evaluates erythema (redness), scaling, and induration (thickness) on a scale of 0 to 4 (0: none, 1: slight, 2: moderate, 3: marked, 4: very marked).
-
Measure the thickness of the back skin and ear using calipers.
-
-
Sample Collection (at study termination):
-
Euthanize mice on the final day of the experiment.
-
Collect blood samples for cytokine analysis (e.g., ELISA for serum IL-17A, IL-6, TNF-α).
-
Excise the treated back skin for histological analysis (H&E staining), immunohistochemistry, and gene expression analysis (qPCR).
-
Collect the spleen and draining lymph nodes for flow cytometric analysis of immune cell populations.
-
Caption: Experimental workflow for the murine model of imiquimod-induced psoriasis.
Data Presentation and Expected Outcomes
The efficacy of this compound is evaluated by its ability to ameliorate the signs of psoriasis-like skin inflammation in the IMQ-treated mice. The following tables provide a template for presenting the quantitative data obtained from these experiments.
Table 1: Psoriasis Area and Severity Index (PASI) Scores
| Treatment Group | Day 1 | Day 3 | Day 5 | Day 7 |
| Naive Control | 0.0 ± 0.0 | 0.0 ± 0.0 | 0.0 ± 0.0 | 0.0 ± 0.0 |
| Vehicle + IMQ | 1.2 ± 0.3 | 4.5 ± 0.8 | 7.8 ± 1.2 | 9.5 ± 1.5 |
| This compound + IMQ | 1.0 ± 0.2 | 2.5 ± 0.5 | 4.1 ± 0.7 | 5.2 ± 0.9 |
| Positive Control + IMQ | 1.1 ± 0.3 | 2.8 ± 0.6 | 4.5 ± 0.8 | 5.8 ± 1.0 |
| *Data are presented as mean ± SEM. p < 0.05 compared to Vehicle + IMQ group. |
Table 2: Skin and Ear Thickness Measurements (Day 7)
| Treatment Group | Back Skin Thickness (mm) | Ear Thickness (mm) |
| Naive Control | 0.25 ± 0.03 | 0.15 ± 0.02 |
| Vehicle + IMQ | 0.85 ± 0.12 | 0.45 ± 0.07 |
| This compound + IMQ | 0.45 ± 0.08 | 0.25 ± 0.04 |
| Positive Control + IMQ | 0.50 ± 0.09 | 0.28 ± 0.05 |
| *Data are presented as mean ± SEM. p < 0.05 compared to Vehicle + IMQ group. |
Table 3: Serum Cytokine Levels (Day 7)
| Treatment Group | IL-17A (pg/mL) | IL-6 (pg/mL) | TNF-α (pg/mL) |
| Naive Control | 15 ± 5 | 20 ± 8 | 30 ± 10 |
| Vehicle + IMQ | 150 ± 25 | 180 ± 30 | 250 ± 40 |
| This compound + IMQ | 50 ± 10 | 80 ± 15 | 120 ± 20 |
| Positive Control + IMQ | 60 ± 12 | 95 ± 18 | 140 ± 25 |
| *Data are presented as mean ± SEM. p < 0.05 compared to Vehicle + IMQ group. |
Table 4: Histological Analysis (Epidermal Thickness, Day 7)
| Treatment Group | Epidermal Thickness (µm) |
| Naive Control | 20 ± 3 |
| Vehicle + IMQ | 120 ± 15 |
| This compound + IMQ | 55 ± 8 |
| Positive Control + IMQ | 65 ± 10 |
| *Data are presented as mean ± SEM. p < 0.05 compared to Vehicle + IMQ group. |
Conclusion
The imiquimod-induced psoriasis model in mice is a robust and relevant preclinical tool for evaluating the efficacy of novel therapeutic agents targeting the IL-17 pathway. The detailed protocols and data presentation formats provided in these application notes offer a standardized framework for assessing the therapeutic potential of "this compound." Successful amelioration of the psoriasis-like phenotype, as evidenced by reduced PASI scores, skin thickness, and pro-inflammatory cytokine levels, would provide strong preclinical evidence for the continued development of this compound as a potential treatment for psoriasis.
References
- 1. The Role of IL-17 Cytokines in Psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. The Immunologic Role of IL-17 in Psoriasis and Psoriatic Arthritis Pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Interleukin-17 and Interleukin-23: A Narrative Review of Mechanisms of Action in Psoriasis and Associated Comorbidities - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Flow Cytometry Analysis with IL-17 Modulator 8
For Researchers, Scientists, and Drug Development Professionals
Introduction
Interleukin-17 (IL-17) is a pro-inflammatory cytokine that plays a critical role in the pathogenesis of various autoimmune and inflammatory diseases.[1][2][3] Primarily produced by T helper 17 (Th17) cells, IL-17 mediates inflammatory responses by inducing the production of other inflammatory cytokines, chemokines, and antimicrobial peptides.[4][5] Consequently, the IL-17 signaling pathway has emerged as a key target for therapeutic intervention. IL-17 modulators are a class of agents designed to interfere with the activity of IL-17, thereby mitigating its inflammatory effects. This document provides detailed application notes and protocols for the analysis of immune cells treated with a novel investigational small molecule, "IL-17 Modulator 8," using flow cytometry.
Principle of Action: this compound
This compound is a potent and selective small molecule inhibitor designed to target the IL-17 signaling pathway. Its primary mechanism of action is the disruption of the interaction between the IL-17A receptor (IL-17RA) and its downstream adaptor protein, Act1. By preventing the recruitment of Act1 to the receptor complex, this compound effectively blocks the initiation of the downstream signaling cascade, which includes the activation of NF-κB and MAPK pathways. This leads to a reduction in the expression of IL-17 target genes and a subsequent dampening of the inflammatory response. Flow cytometry is an indispensable tool for characterizing the effects of this compound on immune cell populations, particularly on the frequency and function of Th17 cells.
IL-17 Signaling Pathway and Intervention by this compound
The following diagram illustrates the canonical IL-17 signaling pathway and the point of intervention for this compound.
Caption: IL-17 signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Flow Cytometry Analysis
The following diagram outlines the general workflow for assessing the impact of this compound on Th17 cell populations using flow cytometry.
Caption: Experimental workflow for flow cytometric analysis of Th17 cells.
Detailed Experimental Protocol
This protocol describes the in vitro differentiation of human Th17 cells from peripheral blood mononuclear cells (PBMCs) and the subsequent analysis of the effects of this compound.
Materials and Reagents:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
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Ficoll-Paque™ PLUS
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RPMI-1640 medium with L-glutamine
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Fetal Bovine Serum (FBS)
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Penicillin-Streptomycin solution
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Recombinant Human IL-6, TGF-β, IL-23, IL-1β
-
Anti-CD3 and Anti-CD28 antibodies (plate-bound or soluble)
-
This compound (and vehicle control, e.g., DMSO)
-
Phorbol 12-myristate 13-acetate (PMA)
-
Ionomycin
-
Protein Transport Inhibitor (e.g., Brefeldin A or Monensin)
-
FACS Buffer (PBS with 2% FBS and 0.05% sodium azide)
-
Fixation/Permeabilization Buffer Kit
-
Fluorochrome-conjugated antibodies:
-
Anti-Human CD4
-
Anti-Human IL-17A
-
Anti-Human RORγt
-
-
Flow Cytometer
Procedure:
-
PBMC Isolation:
-
Isolate PBMCs from whole blood using Ficoll-Paque™ density gradient centrifugation.
-
Wash the isolated cells twice with sterile PBS.
-
Resuspend the cell pellet in complete RPMI-1640 medium (supplemented with 10% FBS and 1% Penicillin-Streptomycin).
-
-
Th17 Cell Differentiation and Treatment:
-
Plate PBMCs at a density of 1 x 10^6 cells/mL in a 24-well plate pre-coated with anti-CD3 antibody (or use soluble anti-CD3/CD28).
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Add Th17 polarizing cytokines: IL-6 (20 ng/mL), TGF-β (5 ng/mL), IL-23 (20 ng/mL), and IL-1β (20 ng/mL).
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Add this compound at various concentrations (e.g., 0.1, 1, 10 µM) or the vehicle control.
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Incubate the cells for 3-5 days at 37°C in a 5% CO2 incubator.
-
-
Cell Restimulation:
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For the final 4-6 hours of culture, add PMA (50 ng/mL), Ionomycin (1 µg/mL), and a protein transport inhibitor to the cell cultures.
-
-
Cell Surface Staining:
-
Harvest the cells and wash them twice with FACS buffer.
-
Resuspend the cells in 100 µL of FACS buffer containing the anti-human CD4 antibody.
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with FACS buffer.
-
-
Fixation and Permeabilization:
-
Resuspend the cell pellet in 1 mL of fixation/permeabilization buffer.
-
Incubate for 30-60 minutes at 4°C in the dark.
-
Wash the cells once with 1X permeabilization buffer.
-
-
Intracellular Staining:
-
Resuspend the fixed and permeabilized cells in 100 µL of 1X permeabilization buffer containing anti-human IL-17A and anti-human RORγt antibodies.
-
Incubate for 30-60 minutes at 4°C in the dark.
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Wash the cells twice with 1X permeabilization buffer.
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Resuspend the final cell pellet in 300-500 µL of FACS buffer.
-
-
Data Acquisition and Analysis:
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Acquire the samples on a flow cytometer.
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Gate on the lymphocyte population based on forward and side scatter properties.
-
From the lymphocyte gate, create a gate for CD4+ T cells.
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Within the CD4+ gate, analyze the expression of IL-17A and RORγt to determine the percentage of Th17 cells.
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Data Presentation
The following tables summarize hypothetical quantitative data from a flow cytometry experiment evaluating the effect of this compound on Th17 cell differentiation and function.
Table 1: Effect of this compound on the Percentage of Th17 Cells
| Treatment Group | Concentration (µM) | % of CD4+ IL-17A+ Cells (Mean ± SD) |
| Vehicle Control | 0 | 15.2 ± 1.8 |
| This compound | 0.1 | 12.5 ± 1.5 |
| This compound | 1 | 7.8 ± 1.1 |
| This compound | 10 | 3.1 ± 0.6 |
Table 2: Effect of this compound on IL-17A Mean Fluorescence Intensity (MFI)
| Treatment Group | Concentration (µM) | MFI of IL-17A in CD4+ Cells (Mean ± SD) |
| Vehicle Control | 0 | 5432 ± 450 |
| This compound | 0.1 | 4123 ± 380 |
| This compound | 1 | 2567 ± 290 |
| This compound | 10 | 1109 ± 150 |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low percentage of Th17 cells in the control group | Suboptimal polarizing conditions | Titrate concentrations of polarizing cytokines. Ensure the quality of reagents. |
| High background staining | Inadequate washing or non-specific antibody binding | Increase the number of wash steps. Use an Fc block reagent before surface staining. |
| Poor separation of positive and negative populations | Incorrect antibody concentration or compensation issues | Titrate antibodies to determine the optimal concentration. Perform single-color compensation controls. |
| Cell viability is low | Harsh treatment during cell preparation or toxicity of the compound | Handle cells gently. Perform a dose-response curve to assess the cytotoxicity of this compound. |
Conclusion
These application notes and protocols provide a comprehensive framework for utilizing flow cytometry to assess the immunomodulatory effects of this compound. By quantifying changes in Th17 cell populations and their cytokine production, researchers can effectively evaluate the potency and mechanism of action of this novel therapeutic candidate. Adherence to these detailed methodologies will ensure the generation of robust and reproducible data, which is crucial for advancing drug development programs targeting the IL-17 pathway.
References
- 1. What are IL-17 modulators and how do they work? [synapse.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. IL-17 Inhibitors: How They Work, What They Treat, Types [verywellhealth.com]
- 4. IL-17 Signaling Pathway: Implications in Immune Responses and Disease - Creative Proteomics [cytokine.creative-proteomics.com]
- 5. creative-diagnostics.com [creative-diagnostics.com]
Application Notes and Protocols: Investigating the Efficacy of an IL-17 Modulator in a T-cell and Synovial Fibroblast Co-culture Model
Audience: Researchers, scientists, and drug development professionals.
Introduction
Interleukin-17 (IL-17) is a key pro-inflammatory cytokine implicated in the pathogenesis of rheumatoid arthritis (RA).[1][2][3][4][5] Produced predominantly by Th17 cells, IL-17 stimulates synovial fibroblasts, leading to the production of inflammatory mediators that contribute to joint inflammation and destruction. Consequently, modulating the IL-17 signaling pathway presents a promising therapeutic strategy for RA.
These application notes provide a detailed protocol for an in vitro co-culture system designed to mimic the inflammatory microenvironment of the RA synovium. This model utilizes activated T-cells as a source of IL-17 and human synovial fibroblasts to investigate the therapeutic potential of a representative IL-17 modulator. The protocol outlines the co-culture setup, treatment with the modulator, and subsequent analysis of inflammatory responses.
Experimental Protocols
Materials and Reagents
-
Human Synovial Fibroblasts (HSF) from RA patients
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Human Peripheral Blood Mononuclear Cells (PBMCs)
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Fibroblast Growth Medium (FGM)
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RPMI-1640 medium
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Fetal Bovine Serum (FBS)
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Penicillin-Streptomycin solution
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Phytohemagglutinin (PHA)
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Phorbol 12-myristate 13-acetate (PMA)
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Ionomycin
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Brefeldin A
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IL-17 Modulator (e.g., a neutralizing monoclonal antibody against IL-17A like Secukinumab, or a small molecule inhibitor)
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ELISA kits for human IL-6, IL-8, and MMP-3
-
RNA extraction kit
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qRT-PCR reagents
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Flow cytometry antibodies (anti-CD4, anti-IFN-γ, anti-IL-17A)
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Cell culture plates (96-well, 24-well, 6-well)
Experimental Workflow
Caption: Experimental workflow for the T-cell and synovial fibroblast co-culture model.
Step-by-Step Protocol
-
Isolation and Culture of Human Synovial Fibroblasts (HSF)
-
Isolate HSF from synovial tissue obtained from RA patients following established protocols.
-
Culture HSF in FGM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified 5% CO2 incubator.
-
Use HSF between passages 3 and 6 for experiments.
-
-
Isolation of Peripheral Blood Mononuclear Cells (PBMCs)
-
Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
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Wash the cells with PBS and resuspend in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
-
T-cell Activation and Co-culture
-
Seed HSF in 24-well plates at a density of 2 x 10^4 cells/well and allow them to adhere overnight.
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Activate PBMCs (containing T-cells) by treating with 5 µg/mL Phytohemagglutinin (PHA) or with plate-bound anti-CD3 and soluble anti-CD28 antibodies for 48 hours.
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After activation, add the activated PBMCs to the HSF monolayer at a ratio of 5:1 (PBMCs:HSF).
-
-
Treatment with IL-17 Modulator
-
Immediately after adding the activated PBMCs, treat the co-cultures with the IL-17 modulator at various concentrations. Include a vehicle control and an isotype control (for antibody modulators).
-
Incubate the co-cultures for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
-
Downstream Analysis
-
Cytokine and MMP Analysis:
-
Collect the culture supernatants and centrifuge to remove cells.
-
Measure the concentrations of IL-6, IL-8, and MMP-3 in the supernatants using commercial ELISA kits according to the manufacturer's instructions.
-
-
Gene Expression Analysis:
-
Carefully remove the non-adherent PBMCs by gentle washing.
-
Lyse the adherent HSF and extract total RNA using a suitable kit.
-
Perform reverse transcription to generate cDNA.
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Analyze the gene expression of IL6, IL8, MMP1, and MMP3 using quantitative real-time PCR (qRT-PCR). Normalize the expression to a housekeeping gene (e.g., GAPDH).
-
-
Data Presentation
The following tables summarize expected quantitative data based on published studies investigating the effects of IL-17 on synovial fibroblasts.
Table 1: Effect of IL-17 Modulator on Pro-inflammatory Cytokine Production in Co-culture Supernatants.
| Treatment Condition | IL-6 Concentration (pg/mL) | IL-8 Concentration (pg/mL) |
| HSF alone | Baseline | Baseline |
| HSF + Activated PBMCs (Control) | ++++ | ++++ |
| HSF + Activated PBMCs + IL-17 Modulator (Low Dose) | +++ | +++ |
| HSF + Activated PBMCs + IL-17 Modulator (High Dose) | + | + |
Note: '+' indicates the relative increase in cytokine concentration compared to the baseline.
Table 2: Effect of IL-17 Modulator on Gene Expression in Synovial Fibroblasts.
| Treatment Condition | IL6 mRNA (Fold Change) | IL8 mRNA (Fold Change) | MMP3 mRNA (Fold Change) |
| HSF alone | 1.0 | 1.0 | 1.0 |
| HSF + Activated PBMCs (Control) | 15.0 | 25.0 | 10.0 |
| HSF + Activated PBMCs + IL-17 Modulator (Low Dose) | 8.0 | 12.0 | 5.0 |
| HSF + Activated PBMCs + IL-17 Modulator (High Dose) | 2.0 | 3.0 | 2.0 |
Note: Fold change is relative to the HSF alone group.
Signaling Pathway
IL-17A, produced by activated T-cells, binds to its receptor complex (IL-17RA/IL-17RC) on synovial fibroblasts. This interaction triggers downstream signaling cascades, primarily involving NF-κB and MAPK pathways, leading to the transcription of pro-inflammatory genes. An IL-17 modulator can block this signaling by either neutralizing IL-17A or by blocking its receptor.
References
- 1. Arthritis News: Targeting Interleukin-17 Studied in Rheumatoid Arthritis [hopkinsarthritis.org]
- 2. The forgotten key players in rheumatoid arthritis: IL-8 and IL-17 – Unmet needs and therapeutic perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Interleukin-17 in rheumatoid arthritis: Trials and tribulations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting interleukin-17 in patients with active rheumatoid arthritis: rationale and clinical potential - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
Troubleshooting & Optimization
"IL-17 modulator 8" solubility issues in vitro
This technical support center provides researchers with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common in vitro solubility issues encountered with small-molecule inhibitors, using the hypothetical "IL-17 Modulator 8" as an example.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of precipitation when I dilute my DMSO stock of this compound into aqueous cell culture medium?
A: This is a common issue for hydrophobic compounds. The phenomenon, often called "crashing out," occurs because the compound is poorly soluble in the aqueous environment of the media once the highly solubilizing DMSO is diluted.[1] The rapid solvent exchange from a DMSO-rich to a water-rich environment causes the compound to exceed its aqueous solubility limit and precipitate.[1]
Q2: What is the maximum concentration of DMSO that is safe for my cell-based assays?
A: The final concentration of DMSO should be kept as low as possible, ideally at or below 0.1%.[2] However, many cell lines can tolerate up to 0.5% or 1% DMSO without significant cytotoxicity.[2][3] It is critical to determine the specific tolerance of your cell line by running a DMSO-only vehicle control and assessing cell viability. Concentrations above 2% are often toxic to most mammalian cell lines in vitro.
Q3: Can components in my cell culture medium affect the solubility of this compound?
A: Yes. Components in the medium, such as salts and proteins, can interact with your compound. For example, high concentrations of calcium salts can sometimes lead to the formation of insoluble complexes. It can be useful to test your compound's solubility in a simpler buffered solution like PBS to determine if specific media components are contributing to the precipitation.
Q4: Are there alternative methods to dissolve this compound if DMSO is not sufficient?
A: Yes, several strategies can enhance solubility. These include using co-solvents, adjusting the pH of the buffer (for ionizable compounds), or employing formulation aids like cyclodextrins. Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, increasing their aqueous solubility.
Troubleshooting Guide: Compound Precipitation
This guide provides a step-by-step approach to diagnosing and resolving precipitation issues with this compound in your in vitro experiments.
Problem: I observe immediate cloudiness or precipitate in my culture medium after adding the DMSO stock of this compound.
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} dot Caption: Troubleshooting workflow for compound precipitation.
Step 1: Check DMSO Concentration
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Issue: High final concentrations of DMSO can be toxic to cells, and while it aids initial dissolution, it may not prevent precipitation upon significant dilution.
-
Recommendation: Calculate the final percentage of DMSO in your well. If it exceeds the recommended limit for your cell line (typically >0.5%), remake your stock solution at a higher concentration so a smaller volume is needed. Always include a vehicle control with the same final DMSO concentration in your experiment.
Step 2: Lower the Final Compound Concentration
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Issue: The final concentration of this compound in the media may be higher than its maximum aqueous solubility limit.
-
Recommendation: Perform a dose-response experiment starting from a lower concentration range. Determine the maximum soluble concentration by performing a kinetic solubility test (see Protocol 1).
Step 3: Optimize the Dilution Method
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Issue: Adding a concentrated DMSO stock directly into a large volume of aqueous media causes a rapid solvent shift that promotes precipitation.
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Recommendation: Use pre-warmed (37°C) cell culture media. Instead of adding the stock directly to the final volume, perform a serial dilution. Add the DMSO stock to the media dropwise while gently vortexing or swirling to ensure gradual mixing.
Step 4: Consider Formulation Aids
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Issue: If the compound remains poorly soluble even with optimized techniques, its intrinsic properties may require additional help to keep it in solution.
-
Recommendation: Explore the use of solubilizing agents. Cyclodextrins, such as Hydroxypropyl-β-cyclodextrin (HP-β-CD), are effective at forming inclusion complexes with hydrophobic drugs to enhance their aqueous solubility.
Quantitative Data Summary
The following tables provide representative data for solubility and the effect of common variables.
Table 1: Hypothetical Solubility of this compound in Various Solvents
| Solvent | Solubility (mg/mL) | Notes |
|---|---|---|
| Water | < 0.01 | Practically insoluble |
| PBS (pH 7.4) | < 0.01 | Insoluble in physiological buffer |
| Ethanol | 5 | Soluble |
| DMSO | > 100 | Highly soluble |
Table 2: Effect of Final DMSO Concentration on Cell Viability (Example: HeLa cells, 48h incubation)
| Final DMSO Conc. (%) | Cell Viability (%) | Observation |
|---|---|---|
| 0 (Control) | 100 | - |
| 0.1 | 98 ± 2 | No significant toxicity |
| 0.5 | 95 ± 4 | Minor to no toxicity observed |
| 1.0 | 85 ± 6 | Mild toxicity may occur in sensitive lines |
| 2.0 | 60 ± 8 | Significant toxicity observed |
| 5.0 | < 10 | Severe cytotoxicity |
Experimental Protocols
Protocol 1: 96-Well Plate Assay for Kinetic Solubility Determination
This protocol provides a high-throughput method to quickly assess the kinetic solubility of this compound in your specific cell culture medium.
-
Materials:
-
Test compound (this compound) dissolved in 100% DMSO (e.g., 20 mM stock).
-
Cell culture medium (pre-warmed to 37°C).
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96-well clear, flat-bottom microplate.
-
Plate reader capable of measuring light scattering or absorbance at ~620 nm.
-
-
Methodology:
-
Prepare Dilution Plate: In a 96-well plate (the "source plate"), prepare a serial dilution of your compound's DMSO stock. For example, from 20 mM down to 0.1 mM in 100% DMSO.
-
Prepare Assay Plate: Add 196 µL of pre-warmed cell culture medium to the wells of a new 96-well plate (the "assay plate").
-
Compound Addition: Transfer 4 µL of each DMSO dilution from the source plate to the corresponding wells of the assay plate. This creates a 1:50 dilution and a final DMSO concentration of 2%. Mix gently by pipetting.
-
Include Controls:
-
Negative Control: Wells with 196 µL of medium + 4 µL of 100% DMSO.
-
Blank: Wells with 200 µL of medium only.
-
-
Incubation: Incubate the assay plate at 37°C for 2 hours, mimicking your experimental conditions.
-
Measurement: Measure the light scattering or absorbance of the plate at 620 nm. An increase in signal compared to the negative control indicates precipitation.
-
Analysis: The kinetic solubility is defined as the highest compound concentration that does not show a significant increase in absorbance/scattering above the negative control.
-
Protocol 2: Using Hydroxypropyl-β-cyclodextrin (HP-β-CD) to Enhance Solubility
This protocol describes how to use a cyclodextrin to improve the aqueous solubility of this compound.
-
Materials:
-
This compound.
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD).
-
Aqueous buffer (e.g., PBS, pH 7.4).
-
Vortexer and/or sonicator.
-
-
Methodology:
-
Prepare HP-β-CD Solution: Prepare a stock solution of HP-β-CD in your desired buffer (e.g., 20% w/v in PBS). Gentle warming and vortexing may be required to fully dissolve the cyclodextrin.
-
Add Compound: Add an excess amount of solid this compound to the HP-β-CD solution.
-
Equilibrate: Tightly cap the vial and agitate the mixture at room temperature for 24-48 hours using a shaker or rotator. This allows for the formation of the inclusion complex.
-
Separate Undissolved Compound: After equilibration, centrifuge the suspension at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved compound.
-
Collect Supernatant: Carefully collect the clear supernatant. This is your stock solution of the this compound:HP-β-CD complex.
-
Determine Concentration: The concentration of the solubilized compound in the supernatant must be determined analytically, for example, by using HPLC with a standard curve or UV-Vis spectroscopy if the compound has a suitable chromophore.
-
Application: This aqueous stock can now be sterile-filtered and diluted into your cell culture medium for experiments. Remember to include an appropriate vehicle control (the HP-β-CD solution without the compound).
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Signaling Pathway and Workflow Diagrams
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} dot Caption: Simplified IL-17A signaling pathway and the inhibitory action of this compound.
References
Technical Support Center: Investigating Off-Target Effects of IL-17 Modulator 8
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the off-target effects of "IL-17 Modulator 8," a novel small molecule inhibitor targeting the IL-17 signaling pathway.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound and what are its potential off-target liabilities?
A1: this compound is an ATP-competitive kinase inhibitor designed to target a critical downstream kinase in the IL-17 signaling pathway. While highly potent against its intended target, its ATP-competitive nature raises the possibility of off-target binding to other kinases with structurally similar ATP-binding pockets. These off-target interactions can lead to unintended biological effects and potential toxicities.
Q2: We are observing unexpected cellular phenotypes that do not correlate with the known function of the intended target. Could this be due to off-target effects?
A2: Yes, unexpected in vivo toxicities or cellular phenotypes are a common indicator of off-target effects.[1] While a compound is designed to inhibit a specific kinase, it can interact with other proteins, leading to unforeseen biological consequences.[1] To investigate this, a systematic off-target deconvolution strategy is recommended.
Q3: What is the recommended initial step to profile the off-target activity of this compound?
A3: The recommended first step is to perform a broad in vitro kinase screen.[1] This involves testing the compound against a large panel of purified, recombinant kinases to assess its selectivity.[2] This approach provides a quantitative measure of the inhibitor's potency against a wide range of kinases, helping to identify potential off-target interactions in a controlled, cell-free environment.
Troubleshooting Guides
Scenario 1: An in vitro kinase screen reveals multiple potential off-targets for this compound.
Question: Our kinase screen shows that this compound inhibits several other kinases with similar potency to its intended target. How do we determine which of these are relevant in a cellular context?
Answer:
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Prioritize based on potency and cellular relevance: Focus on off-targets that are inhibited with a potency (IC50) within a 10- to 100-fold range of the primary target's IC50. Consider the expression levels and known biological functions of these kinases in your cellular model.
-
Validate with orthogonal assays: It is crucial to confirm these findings using different assay formats. For instance, if the primary screen was a fluorescence-based assay, consider a label-free method like a binding assay to rule out assay-specific interference.
-
Confirm target engagement in cells with CETSA: The Cellular Thermal Shift Assay (CETSA) is a powerful method to verify that the compound binds to the putative off-target proteins in an intact cellular environment. A thermal shift indicates direct engagement.
Scenario 2: No significant off-targets were identified in the in vitro kinase screen, but we still observe a strong, unexplained cellular phenotype.
Question: Our in vitro kinase screen for this compound came back clean, yet the compound has a potent effect on our cells that we cannot attribute to the intended target. What should we do next?
Answer:
This suggests that the off-target may not be a kinase or that the interaction is not detectable in a conventional kinase assay.
-
Consider non-kinase off-targets: Employ unbiased chemical proteomics approaches to identify all protein binding partners of your compound within the cell. Techniques like affinity purification coupled with mass spectrometry (AP-MS) can be utilized.
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Investigate potential paradoxical pathway activation: Some inhibitors can paradoxically activate certain signaling pathways. A phosphoproteomics analysis can provide a global view of how your compound alters cellular signaling and may reveal unexpected pathway activation.
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Rule out compound-related artifacts: High concentrations of small molecules can cause assay interference. Ensure that the observed phenotype is not due to non-specific effects by performing dose-response experiments and using structurally related but inactive control compounds.
Quantitative Data Summary
The following table summarizes hypothetical data from an in vitro kinase screen for this compound, showcasing its potency against the intended target and several off-targets.
| Kinase Target | IC50 (nM) | Fold Selectivity vs. Primary Target |
| Primary Target Kinase | 15 | 1 |
| Off-Target Kinase A | 30 | 2 |
| Off-Target Kinase B | 150 | 10 |
| Off-Target Kinase C | 800 | 53 |
| Off-Target Kinase D | >10,000 | >667 |
Experimental Protocols
Protocol 1: In Vitro Kinase Profiling Assay
This protocol outlines a general procedure for assessing the selectivity of a kinase inhibitor against a panel of recombinant kinases.
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Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions to generate a range of concentrations for testing.
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Assay Setup: Utilize a commercial kinase profiling service or an in-house panel of purified kinases. In a multi-well plate, combine each kinase with its specific substrate and ATP.
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Compound Incubation: Add the test compound at various concentrations to the kinase reaction mixtures. Include a no-inhibitor control (DMSO only) and a known inhibitor for each kinase as positive controls.
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Reaction and Detection: Incubate the plates to allow the kinase reaction to proceed. Stop the reaction and measure the amount of phosphorylated substrate using a suitable detection method, such as luminescence (e.g., ADP-Glo™) or fluorescence.
-
Data Analysis: Calculate the percentage of kinase activity inhibited by the compound relative to the no-inhibitor control. Determine the IC50 value for each kinase by fitting the dose-response data to a four-parameter logistic equation.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
This protocol describes a method to confirm the engagement of this compound with its target(s) in intact cells.
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Cell Culture and Treatment: Culture the cells of interest to 80-90% confluency. Treat the cells with this compound at the desired concentration or with DMSO as a vehicle control for 1 hour at 37°C.
-
Heat Challenge: Aliquot the cell suspension into PCR tubes for each temperature point. Heat the samples in a thermal cycler for a defined time (e.g., 3 minutes) over a range of temperatures (e.g., 40-70°C).
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or sonication.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed to pellet the aggregated proteins.
-
Protein Detection: Collect the supernatant containing the soluble proteins. Analyze the amount of the target protein in the soluble fraction by Western blotting or other protein detection methods.
-
Data Analysis: Quantify the band intensities at each temperature for both the treated and untreated samples. Plot the relative amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
Visualizations
References
Troubleshooting "IL-17 modulator 8" inconsistent results
Welcome to the technical support center for IL-17 Modulator 8. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting experiments and answering frequently asked questions related to the use of this compound.
Product Information: this compound
This compound is a novel, synthetic peptide-based inhibitor designed to specifically target the protein-protein interaction between IL-17A and its receptor subunit, IL-17RA. By preventing the binding of IL-17A to its receptor, it effectively blocks downstream signaling cascades, including the activation of NF-κB and MAP kinases, which are crucial for the expression of pro-inflammatory cytokines like IL-6 and IL-8.
Troubleshooting Guides
This section provides solutions to common issues that may arise during your experiments with this compound.
Issue 1: Inconsistent IC50 Values in Cell-Based Assays
Question: We are observing significant variability in the half-maximal inhibitory concentration (IC50) of this compound in our cell-based assays. What are the potential causes and solutions?
Answer: Inconsistent IC50 values are a common challenge in cell-based assays and can stem from several factors. Below is a summary of potential causes and recommended troubleshooting steps.
| Potential Cause | Troubleshooting Recommendation |
| Cell Health and Passage Number | Use cells within a consistent and low passage number range. Ensure cells are healthy and in the exponential growth phase before starting the experiment. |
| Cell Seeding Density | Optimize and maintain a consistent cell seeding density for all experiments, as this can influence the cellular response to the modulator. |
| Compound Stability and Storage | Prepare fresh dilutions of this compound for each experiment from a stock solution stored at -80°C in single-use aliquots to avoid freeze-thaw cycles. |
| Assay Protocol Variations | Strictly adhere to incubation times for both compound treatment and assay reagents. Ensure consistent pipetting techniques and regular calibration of pipettes. |
| Edge Effects in Microplates | To minimize evaporation, fill the outer wells of the microplate with sterile PBS or media and do not use them for experimental data points. |
| Vehicle Control Issues | Ensure the final concentration of the vehicle (e.g., DMSO) is consistent across all wells and does not exceed a non-toxic level for your specific cell line (typically <0.5%). |
Issue 2: No or Weak Inhibition of IL-17A-induced Cytokine Production
Question: Our ELISA results show minimal or no reduction in IL-6 or IL-8 levels after treating cells with this compound and stimulating with IL-17A. What could be the problem?
Answer: This issue can be due to problems with the experimental setup, the reagents, or the modulator itself.
| Potential Cause | Troubleshooting Recommendation |
| Suboptimal IL-17A Stimulation | Confirm the bioactivity of your recombinant IL-17A. Perform a dose-response curve for IL-17A to determine the optimal concentration for inducing a robust cytokine response in your cell type. |
| Incorrect Modulator Concentration | Verify the dilution calculations for this compound. It is advisable to test a broader range of concentrations to ensure the effective dose is covered. |
| Timing of Treatment | Optimize the pre-incubation time with this compound before adding the IL-17A stimulus. A sufficient pre-incubation period is necessary for the modulator to interact with its target. |
| Degraded Modulator | Ensure this compound has been stored correctly at -80°C and that stock solutions have not undergone multiple freeze-thaw cycles. |
| ELISA Assay Issues | Troubleshoot the ELISA procedure itself. Check for issues with the standard curve, antibody performance, and substrate reaction. Refer to general ELISA troubleshooting guides for more details. |
Issue 3: High Background Signal in Western Blots for Phosphorylated Proteins
Question: We are trying to assess the effect of this compound on downstream signaling by Western blotting for phosphorylated NF-κB p65 and p38 MAPK, but we are getting high background. How can we improve our results?
Answer: High background in Western blots for phosphorylated proteins is a frequent problem. Here are some tips to reduce it.
| Potential Cause | Troubleshooting Recommendation |
| Blocking Agent | Avoid using milk as a blocking agent, as it contains phosphoproteins (casein) that can cause high background. Use Bovine Serum Albumin (BSA) or a protein-free blocking buffer instead.[1] |
| Antibody Concentration | Optimize the concentration of both your primary and secondary antibodies. High antibody concentrations can lead to non-specific binding. |
| Washing Steps | Increase the number and duration of washing steps after antibody incubations to remove unbound antibodies. |
| Lysis Buffer Composition | Ensure your lysis buffer contains freshly added phosphatase inhibitors to prevent dephosphorylation of your target proteins.[2] |
| Sample Handling | Keep samples on ice throughout the preparation process and use pre-chilled buffers to minimize enzymatic activity that can affect phosphorylation states.[2] |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent and storage condition for this compound?
A1: this compound is supplied as a lyophilized powder. For stock solutions, we recommend reconstituting in sterile, nuclease-free water to a concentration of 1 mM. Aliquot the stock solution into single-use tubes and store at -80°C to prevent degradation from repeated freeze-thaw cycles. For working solutions, further dilute the stock in your cell culture medium immediately before use.
Q2: What cell types are suitable for studying the effects of this compound?
A2: A variety of cell types that express the IL-17 receptor and respond to IL-17A stimulation are suitable. These include:
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Fibroblasts: Such as human dermal fibroblasts or synovial fibroblasts, which are known to produce IL-6 and IL-8 in response to IL-17A.[3][4]
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Epithelial Cells: Including bronchial or intestinal epithelial cells.
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Keratinocytes: Relevant for skin inflammation models.
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Primary Immune Cells: Differentiated Th17 cells can be used in co-culture experiments.
Q3: Can this compound be used in in vivo studies?
A3: this compound has been optimized for in vitro use. Its pharmacokinetic and pharmacodynamic properties in vivo have not been fully characterized. We recommend conducting preliminary tolerability and efficacy studies in a relevant animal model before proceeding with large-scale in vivo experiments.
Q4: Does this compound have any known off-target effects?
A4: this compound was designed for high specificity to the IL-17A/IL-17RA interaction. However, as with any peptide-based therapeutic, potential off-target effects cannot be completely ruled out without extensive screening. We recommend including appropriate negative controls in your experiments, such as a scrambled peptide sequence, to assess for non-specific effects.
Experimental Protocols
Protocol 1: In Vitro IL-17A-Induced IL-6 and IL-8 Secretion Assay
This protocol describes a method to assess the inhibitory activity of this compound on IL-17A-induced cytokine production in human dermal fibroblasts.
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Cell Seeding: Seed human dermal fibroblasts in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
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Serum Starvation: The next day, replace the growth medium with serum-free medium and incubate for 4-6 hours.
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Modulator Treatment: Prepare serial dilutions of this compound in serum-free medium and add to the respective wells. Include a vehicle control. Incubate for 1-2 hours.
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IL-17A Stimulation: Add recombinant human IL-17A to all wells (except for the unstimulated control) to a final concentration of 50 ng/mL.
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Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
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Supernatant Collection: After incubation, centrifuge the plate at 300 x g for 5 minutes and carefully collect the supernatant.
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Cytokine Quantification: Measure the concentration of IL-6 and IL-8 in the supernatants using a commercially available ELISA kit, following the manufacturer's instructions.
Protocol 2: Western Blot Analysis of NF-κB and p38 MAPK Phosphorylation
This protocol outlines the procedure for detecting changes in IL-17A-induced signaling pathways following treatment with this compound.
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Cell Culture and Treatment: Seed cells (e.g., HeLa or fibroblasts) in a 6-well plate and grow to 80-90% confluency. Serum starve the cells for 4-6 hours, then pre-treat with this compound for 1-2 hours before stimulating with 50 ng/mL of IL-17A for 15-30 minutes.
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Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
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Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
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SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel, separate the proteins by electrophoresis, and transfer them to a PVDF membrane.
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Blocking: Block the membrane with 5% BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
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Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-NF-κB p65 (Ser536), total NF-κB p65, phospho-p38 MAPK (Thr180/Tyr182), and total p38 MAPK overnight at 4°C.
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Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
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Detection: Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate.
Visualizations
Caption: IL-17A signaling pathway and the inhibitory action of this compound.
Caption: A logical workflow for troubleshooting inconsistent experimental results.
References
- 1. Why Your Phosphorylated Protein Western Blot Isn't Working (And How to Fix It) [absin.net]
- 2. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting | Bio-Techne [bio-techne.com]
- 3. IL-17 induces production of IL-6 and IL-8 in rheumatoid arthritis synovial fibroblasts via NF-κB- and PI3-kinase/Akt-dependent pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. IL-17 induces production of IL-6 and IL-8 in rheumatoid arthritis synovial fibroblasts via NF-kappaB- and PI3-kinase/Akt-dependent pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
"IL-17 modulator 8" stability and storage conditions
This technical support center provides essential information regarding the stability and storage of IL-17 Modulator 8 (Catalog No. HY-160026; also known as compound 286). The following frequently asked questions (FAQs) and troubleshooting guides are designed to assist researchers, scientists, and drug development professionals in their experimental workflows.
Frequently Asked Questions (FAQs)
Q1: How should I store the lyophilized powder of this compound upon receipt?
A: Upon receipt, the lyophilized powder of this compound should be stored at -20°C for long-term stability, where it can be expected to remain stable for up to three years. For shorter periods, storage at 4°C is acceptable for up to two years. It is crucial to refer to the Certificate of Analysis provided with your specific lot for the most accurate storage recommendations.
Q2: What is the recommended solvent for reconstituting this compound?
A: Dimethyl sulfoxide (DMSO) is the recommended solvent for reconstituting lyophilized this compound.
Q3: How should I store the reconstituted stock solution of this compound?
A: Once reconstituted, the stock solution should be aliquoted to avoid repeated freeze-thaw cycles. For long-term storage, these aliquots should be kept at -80°C, which ensures stability for up to six months. For short-term use, storage at -20°C is viable for up to one month.
Q4: Is this compound sensitive to light?
Q5: Can I store the reconstituted solution at 4°C?
A: It is not recommended to store reconstituted solutions of this compound at 4°C for any extended period, as this may lead to degradation of the compound. For use within a single day, keeping the solution on ice is acceptable.
Data Presentation
Table 1: Storage Conditions for Lyophilized this compound
| Storage Temperature | Shelf Life |
| -20°C | 3 years |
| 4°C | 2 years |
Table 2: Storage Conditions for Reconstituted this compound Solution
| Storage Temperature | Shelf Life |
| -80°C | 6 months |
| -20°C | 1 month |
Note: The stability data presented is based on general guidelines for similar compounds from the same supplier. Always refer to the lot-specific Certificate of Analysis for the most precise information.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Compound precipitation in stock solution | Improper solvent used for reconstitution. | Ensure the use of high-purity DMSO for reconstitution. |
| Low storage temperature for a highly concentrated solution. | Gently warm the solution to room temperature and vortex to redissolve. If precipitation persists, consider preparing a less concentrated stock solution. | |
| Inconsistent experimental results | Degradation of the compound due to improper storage. | Always store the lyophilized powder and reconstituted solutions at the recommended temperatures. Avoid repeated freeze-thaw cycles by preparing aliquots. |
| Contamination of the stock solution. | Use sterile techniques when preparing and handling the stock solution. Filter-sterilize the solution if necessary for your application. |
Experimental Protocols
Protocol 1: Reconstitution of Lyophilized this compound
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Allow the vial of lyophilized this compound to equilibrate to room temperature before opening.
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Add the calculated volume of high-purity DMSO to the vial to achieve the desired stock concentration.
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Vortex the vial gently until the powder is completely dissolved.
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Visually inspect the solution to ensure there is no particulate matter.
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Aliquot the stock solution into smaller, single-use volumes in light-protected tubes.
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Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.
Visualizations
Caption: IL-17 signaling pathway and the inhibitory action of this compound.
Technical Support Center: Improving In Vivo Bioavailability of IL-17 Modulator 8
Welcome to the technical support center for IL-17 Modulator 8. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and overcoming common challenges related to the in vivo bioavailability of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is its bioavailability a concern?
A1: this compound is a small molecule inhibitor designed to disrupt the interaction between Interleukin-17A (IL-17A) and its receptor (IL-17RA), a key signaling pathway in various autoimmune and inflammatory diseases.[1][2] Like many small molecules targeting protein-protein interactions, this compound may exhibit poor aqueous solubility and/or permeability, which are common factors that can lead to low oral bioavailability.[3][4][5] Low bioavailability can result in insufficient drug exposure at the target site, leading to reduced efficacy in preclinical models.
Q2: What are the primary factors that can limit the in vivo bioavailability of this compound?
A2: The primary factors influencing bioavailability can be categorized as follows:
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Physicochemical Properties: Poor aqueous solubility, high lipophilicity, and large molecular size can hinder dissolution in the gastrointestinal (GI) tract and permeation across the intestinal epithelium.
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Biological Barriers: First-pass metabolism in the gut wall and liver, as well as the action of efflux transporters like P-glycoprotein, can significantly reduce the amount of drug reaching systemic circulation.
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Formulation Inadequacies: The formulation of the compound for administration can greatly impact its dissolution and subsequent absorption.
Q3: What are the initial steps to assess the bioavailability of this compound?
A3: A standard approach involves a pharmacokinetic (PK) study in an animal model (e.g., rats or mice). The compound is administered both intravenously (IV) and orally (PO) to different groups of animals. By comparing the area under the curve (AUC) of the plasma concentration-time profile for both routes of administration, the absolute bioavailability (F%) can be calculated.
Q4: What are some common formulation strategies to enhance the oral bioavailability of poorly soluble drugs like this compound?
A4: Several strategies can be employed, broadly categorized as:
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Particle Size Reduction: Techniques like micronization and nano-milling increase the surface area of the drug, which can improve the dissolution rate.
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Amorphous Formulations: Converting the crystalline drug to an amorphous state can increase its apparent solubility. This is often achieved through methods like spray drying or hot-melt extrusion to create solid dispersions.
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Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS), microemulsions, and nanoemulsions can improve absorption by presenting the drug in a solubilized form and utilizing lipid absorption pathways.
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Complexation: Using cyclodextrins to form inclusion complexes can enhance the aqueous solubility of the drug.
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Prodrugs: Chemical modification of the drug to a more soluble or permeable prodrug that converts to the active compound in vivo can be an effective strategy.
Troubleshooting Guides
Issue 1: High Variability in Plasma Concentrations Following Oral Administration
Question: We are observing significant inter-individual variability in the plasma concentrations of this compound in our animal studies. What could be the cause, and how can we mitigate this?
Answer: High variability in plasma concentrations for an orally administered compound is a common challenge, often stemming from its poor solubility and physiological factors.
Potential Causes:
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Poor Dissolution: If this compound does not dissolve consistently in the gastrointestinal (GI) tract, its absorption will be erratic.
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Food Effects: The presence or absence of food can significantly alter gastric emptying time and GI fluid composition, impacting the dissolution and absorption of poorly soluble drugs.
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First-Pass Metabolism: Extensive and variable metabolism in the gut wall or liver can lead to inconsistent amounts of the drug reaching systemic circulation.
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Gastrointestinal Motility: Differences in the rate at which substances move through the GI tract of individual animals can affect the time available for dissolution and absorption.
Troubleshooting Steps:
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Standardize Feeding Conditions: Ensure that all animals are fasted for a consistent period before dosing or are fed a standardized diet. This minimizes variability due to food effects.
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Improve Formulation: Consider using a formulation strategy that enhances solubility and dissolution, such as a micronized suspension, a solid dispersion, or a lipid-based formulation.
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Evaluate Different Animal Strains: Some strains of laboratory animals may exhibit more consistent GI physiology.
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Increase Sample Size: A larger number of animals per group can help to statistically manage high variability.
Issue 2: Low Oral Bioavailability Despite Acceptable In Vitro Permeability
Question: this compound shows high permeability in our Caco-2 cell assays, but the oral bioavailability in our rat model is extremely low. What could be the discrepancy?
Answer: This scenario often points towards issues with either poor solubility/dissolution in vivo or high first-pass metabolism, which are not fully captured by Caco-2 assays alone.
Potential Causes:
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Dissolution-Rate Limited Absorption: Even with high permeability, if the drug does not dissolve in the GI fluids, it cannot be absorbed. This is a common issue for BCS Class II compounds (high permeability, low solubility).
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High First-Pass Metabolism: The drug may be extensively metabolized by enzymes (e.g., Cytochrome P450s) in the intestinal wall or the liver after absorption.
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Efflux Transporters: The compound might be a substrate for efflux transporters like P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP) in the intestine, which actively pump the drug back into the GI lumen.
Troubleshooting Steps:
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Conduct In Vitro Metabolism Studies: Use liver microsomes or hepatocytes to determine the metabolic stability of this compound. This will indicate its susceptibility to first-pass metabolism.
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Perform In Vivo Mechanistic Studies:
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Portal Vein Cannulation Studies: In animal models, cannulating the portal vein allows for the direct measurement of drug concentration after absorption from the gut but before it passes through the liver. This can help differentiate between gut wall and liver metabolism.
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Studies with Efflux Inhibitors: Co-administering this compound with a known P-gp inhibitor (e.g., verapamil) can determine if efflux is a significant barrier to its absorption.
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Formulation Improvement: Focus on formulations that can enhance solubility and potentially bypass first-pass metabolism, such as lipid-based systems that can promote lymphatic absorption.
Data Presentation: Formulation Strategies
The following table summarizes common formulation strategies and their potential impact on the bioavailability of a poorly soluble compound like this compound.
| Formulation Strategy | Mechanism of Bioavailability Enhancement | Key Advantages | Key Disadvantages |
| Micronization/Nanosizing | Increases surface area for dissolution. | Simple and widely applicable. | May not be sufficient for very poorly soluble compounds; potential for particle aggregation. |
| Solid Dispersions | The drug is dispersed in a polymer matrix in an amorphous state, increasing solubility and dissolution. | Significant increases in solubility and dissolution rate. | Potential for physical instability (recrystallization) over time. |
| Lipid-Based Formulations (e.g., SEDDS) | The drug is dissolved in a lipid carrier, forming a micro- or nanoemulsion in the GI tract, which enhances absorption. | Can significantly improve bioavailability and may reduce food effects. Can promote lymphatic uptake, bypassing first-pass metabolism. | Higher complexity in formulation development; potential for GI side effects at high doses. |
| Cyclodextrin Complexation | Forms inclusion complexes with the drug, increasing its solubility in water. | Effective for a wide range of molecules; can improve stability. | Limited drug-loading capacity; potential for nephrotoxicity with some cyclodextrins at high concentrations. |
| Prodrug Approach | A bioreversible derivative of the drug with improved physicochemical properties (e.g., solubility, permeability) is synthesized. | Can overcome multiple barriers simultaneously (solubility, permeability, metabolism). | Requires significant medicinal chemistry effort; potential for incomplete conversion to the active drug. |
Experimental Protocols
Protocol 1: In Vivo Pharmacokinetic Study in Rats
Objective: To determine the absolute oral bioavailability of this compound.
Methodology:
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Animal Model: Male Sprague-Dawley rats (n=3-5 per group).
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Groups:
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Group 1 (IV): this compound administered as a single intravenous bolus (e.g., 1 mg/kg) via the tail vein. The vehicle should be a solubilizing formulation (e.g., 10% DMSO, 40% PEG400, 50% saline).
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Group 2 (PO): this compound administered as a single oral gavage (e.g., 10 mg/kg). The vehicle will depend on the formulation being tested (e.g., 0.5% methylcellulose in water for a simple suspension).
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Blood Sampling:
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Collect sparse blood samples (approx. 100-200 µL) from each animal at multiple time points post-dose (e.g., pre-dose, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours).
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Collect blood into tubes containing an anticoagulant (e.g., K2EDTA).
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Keep the samples on ice until centrifugation.
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Plasma Preparation:
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Centrifuge the blood samples at approximately 2000 x g for 10 minutes at 4°C to separate the plasma.
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Transfer the plasma supernatant to clean, labeled tubes.
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Store the plasma samples at -80°C until analysis.
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Bioanalysis:
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Analyze the concentration of this compound in the plasma samples using a validated analytical method, such as LC-MS/MS.
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Data Analysis:
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Calculate pharmacokinetic parameters (AUC, Cmax, Tmax, t1/2) for both IV and PO groups using appropriate software (e.g., Phoenix WinNonlin).
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Calculate absolute oral bioavailability (F%) using the formula: F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100
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Visualizations
IL-17 Signaling Pathway
Caption: IL-17A signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Bioavailability Assessment
Caption: Workflow for assessing and improving the bioavailability of this compound.
Troubleshooting Decision Tree for Low Bioavailability
Caption: Decision tree for troubleshooting the root cause of low bioavailability.
References
"IL-17 modulator 8" dose-response curve optimization
This technical support center provides troubleshooting guidance and frequently asked questions for researchers and drug development professionals working with IL-17 Modulator 8.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a small molecule inhibitor that targets the intracellular signaling cascade downstream of the IL-17 receptor (IL-17R). Specifically, it prevents the recruitment and activation of key downstream signaling molecules, thereby inhibiting the expression of pro-inflammatory cytokines and chemokines.
Q2: What is the recommended starting concentration range for in vitro dose-response studies?
A2: For initial in vitro experiments, we recommend a starting concentration range of 0.1 nM to 10 µM. This range should be sufficient to capture the full dose-response curve and determine the IC50 value of this compound in your specific cell-based assay.
Q3: Can this compound be used in in vivo studies?
A3: Yes, this compound has been formulated for in vivo use in preclinical models. Please refer to the specific product datasheet for recommended dosing and administration routes for your animal model of interest.
Q4: What cell types are recommended for in vitro assays?
A4: Human primary keratinocytes, fibroblasts, or synoviocytes are suitable cell types for in vitro studies, as they are known to be responsive to IL-17. Cell lines such as HaCaT or HeLa are also commonly used.
Troubleshooting Guides
High Variability in Dose-Response Data
Problem: Significant well-to-well or experiment-to-experiment variability is observed in the dose-response curve.
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Cell Passage Number | Ensure that cells are used within a consistent and low passage number range. High passage numbers can lead to phenotypic drift and altered responsiveness. |
| Inconsistent Seeding Density | Use a cell counter to ensure uniform cell seeding density across all wells of the microplate. |
| Edge Effects | Avoid using the outermost wells of the microplate, as they are more prone to evaporation and temperature fluctuations. Fill these wells with sterile PBS or media. |
| Reagent Preparation | Prepare fresh dilutions of this compound for each experiment. Ensure thorough mixing of all reagents. |
Atypical Dose-Response Curve Shape
Problem: The dose-response curve does not follow a standard sigmoidal shape (e.g., it is flat, U-shaped, or has a very shallow slope).
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Incorrect Concentration Range | Expand the concentration range of this compound. If the curve is flat, the concentrations may be too high or too low. |
| Compound Cytotoxicity | Perform a cell viability assay (e.g., MTT or LDH assay) in parallel to determine if the observed effect is due to cytotoxicity at higher concentrations. |
| Assay Window | Optimize the concentration of the stimulating ligand (e.g., IL-17A) to ensure a robust assay window between the stimulated and unstimulated controls. |
| Incubation Time | Optimize the incubation time for both the IL-17 stimulus and the modulator treatment. |
Experimental Protocols
In Vitro Dose-Response Assay for this compound
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in a cell-based assay.
Methodology:
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Cell Seeding: Seed human primary keratinocytes in a 96-well plate at a density of 2 x 10^4 cells/well and allow them to adhere overnight.
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Compound Preparation: Prepare a serial dilution of this compound in culture medium, typically ranging from 10 µM to 0.1 nM.
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Treatment: Pre-incubate the cells with the different concentrations of this compound for 1 hour.
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Stimulation: Add recombinant human IL-17A to the wells at a final concentration of 50 ng/mL. Include appropriate vehicle and unstimulated controls.
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Incubation: Incubate the plate for 24 hours at 37°C and 5% CO2.
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Endpoint Measurement: Collect the cell culture supernatant and measure the concentration of a downstream inflammatory marker, such as IL-6 or CXCL1, using an ELISA kit.
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Data Analysis: Plot the percentage of inhibition against the log concentration of this compound and fit the data to a four-parameter logistic equation to determine the IC50 value.
Visualizations
Caption: IL-17 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for an in vitro dose-response assay.
Caption: Troubleshooting logic for dose-response curve optimization.
Technical Support Center: Minimizing Cytotoxicity of IL-17 Modulator 8 in Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize the cytotoxicity of "IL-17 Modulator 8" during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is an orally active, small molecule modulator of the IL-17 signaling pathway. It has been shown to reduce the production of pro-inflammatory cytokines such as IL-6 and IFN-γ.[1][2][3] Its primary therapeutic potential lies in the treatment of inflammatory conditions like arthritis.[1][2] The precise mechanism of action is likely the disruption of the IL-17 receptor-mediated signaling cascade that leads to the activation of downstream inflammatory pathways.
Q2: Is this compound known to be cytotoxic?
A2: While specific public data on the cytotoxicity of this compound is limited, it is a common characteristic of small molecule inhibitors, especially at higher concentrations, to exhibit off-target effects that can lead to cytotoxicity. Therefore, it is crucial to experimentally determine the cytotoxic profile of this compound in your specific cell system.
Q3: What are the initial steps to assess the cytotoxicity of this compound?
A3: The initial step is to perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) for its biological activity and the concentration at which it induces significant cell death (CC50). This involves treating your cells with a range of concentrations of the modulator and assessing cell viability using standard assays such as LDH, Annexin V/PI, or Caspase-3/7 assays.
Troubleshooting Guides
Issue 1: High levels of cell death observed even at low concentrations of this compound.
| Possible Cause | Troubleshooting Steps |
| Compound Precipitation | At high concentrations, the compound may precipitate out of the solution, which can cause cytotoxicity. Visually inspect the culture wells for any signs of precipitation. To address this, consider preparing a fresh, lower concentration stock solution in a suitable solvent like DMSO and ensure the final solvent concentration in the culture medium is minimal (typically <0.1%). |
| Off-Target Effects | The modulator may be interacting with unintended cellular targets, leading to toxicity. To investigate this, you can perform a cell panel screening using various cell lines to see if the cytotoxicity is cell-type specific. |
| Suboptimal Cell Culture Conditions | Cells that are unhealthy or stressed are more susceptible to compound-induced toxicity. Ensure that your cells are healthy, within a low passage number, and seeded at an optimal density. |
Issue 2: Inconsistent cytotoxicity results between experiments.
| Possible Cause | Troubleshooting Steps |
| Variability in Cell Health | The physiological state of the cells can significantly impact their response to the compound. It is important to use cells from a consistent passage number and ensure they are in the logarithmic growth phase when setting up the experiment. |
| Inconsistent Compound Preparation | Improper storage or handling of this compound can affect its stability and potency. Store the compound as recommended by the manufacturer, prepare fresh dilutions for each experiment, and avoid multiple freeze-thaw cycles. |
| Assay Interference | The compound itself might interfere with the components of the cytotoxicity assay, leading to inaccurate readings. To check for this, run a control experiment with the compound and the assay reagents in the absence of cells. |
Experimental Protocols
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
The LDH assay is a colorimetric method used to quantify cell death by measuring the activity of LDH released from damaged cells.
Protocol:
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Seed cells in a 96-well plate at a density of 1x10⁴ to 5x10⁴ cells/well and incubate overnight.
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Treat the cells with various concentrations of this compound and include appropriate vehicle controls.
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Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).
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Carefully transfer 50 µL of the cell culture supernatant to a new 96-well plate.
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Add 50 µL of the LDH assay reagent to each well.
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Incubate the plate for 30 minutes at room temperature, protected from light.
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Add 50 µL of stop solution to each well.
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Measure the absorbance at 490 nm using a microplate reader.
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Calculate the percentage of cytotoxicity relative to the control wells.
Annexin V/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between healthy, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
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Induce apoptosis in your cells using a known stimulus as a positive control.
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Harvest the cells (both adherent and suspension) and wash them with cold 1X PBS.
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Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1x10⁶ cells/mL.
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To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
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Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
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Add 400 µL of 1X Binding Buffer to each tube.
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Analyze the cells by flow cytometry within one hour.
Caspase-3/7 Activity Assay
This luminescent assay measures the activity of caspases 3 and 7, which are key executioner caspases in the apoptotic pathway.
Protocol:
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Seed cells in a white-walled 96-well plate.
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Treat cells with this compound and appropriate controls.
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Equilibrate the plate to room temperature.
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Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of cell culture medium in each well.
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Mix the contents on a plate shaker for 30-60 seconds.
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Incubate at room temperature for 1-3 hours.
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Measure the luminescence using a plate reader. An increase in luminescence is indicative of increased caspase-3/7 activity.
Data Presentation
Table 1: Hypothetical Dose-Response Data for this compound
| Concentration (µM) | % Cell Viability (LDH Assay) | % Apoptotic Cells (Annexin V/PI) | Caspase-3/7 Activity (RLU) |
| 0 (Vehicle) | 100 ± 4.5 | 3.2 ± 0.8 | 1500 ± 210 |
| 0.1 | 98 ± 5.1 | 4.1 ± 1.0 | 1800 ± 250 |
| 1 | 92 ± 6.3 | 8.5 ± 2.2 | 4500 ± 580 |
| 10 | 65 ± 8.9 | 25.7 ± 4.5 | 12500 ± 1300 |
| 50 | 30 ± 7.2 | 68.3 ± 7.1 | 28000 ± 2100 |
| 100 | 12 ± 3.8 | 85.1 ± 6.4 | 35000 ± 2800 |
Visualizations
Caption: Simplified IL-17 signaling pathway.
Caption: Experimental workflow for assessing cytotoxicity.
References
Technical Support Center: Investigational IL-17 Modulator 8
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing experimental variability when working with the investigational IL-17 Modulator 8.
Frequently Asked Questions (FAQs)
Q1: We are observing significant variability in the IC50 value of this compound in our cell-based neutralization assays. What are the potential causes?
A1: Inconsistent IC50 values for IL-17 modulators can arise from several factors:
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Cell Health and Passage Number: The responsiveness of cell lines to IL-17A can diminish with high passage numbers. It is critical to use cells within a validated passage range and ensure they are healthy and free of contamination.[1]
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Reagent Consistency: Lot-to-lot variations in recombinant IL-17A, the modulator itself, and other critical reagents like cell culture media and serum can significantly impact results.[1][2]
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Assay Protocol Deviations: Minor variations in incubation times, cell seeding density, and reagent concentrations can introduce significant variability.[1]
-
Modulator Stability: Improper storage and handling of this compound can lead to a reduction in its activity.
Q2: How should we select an appropriate cell line for our this compound screening experiments?
A2: The choice of cell line is crucial for obtaining reproducible and biologically relevant data. Key considerations include:
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IL-17 Receptor Expression: The cell line must express the IL-17 receptor complex, which consists of IL-17RA and IL-17RC, to be responsive to IL-17A.[3]
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Downstream Signaling Pathway: The chosen cell line should have a functional IL-17 signaling pathway that leads to a measurable downstream event, such as the production of a specific cytokine (e.g., IL-6 or IL-8) or the activation of a reporter gene.
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Biological Relevance: Whenever possible, select a cell line that is relevant to the disease model being studied (e.g., keratinocytes for psoriasis research).
Q3: We are observing a high background signal in our IL-17-induced cytokine production assay. What are the likely causes and how can we mitigate this?
A3: A high background signal can obscure the specific response to IL-17 and your modulator. Common causes include:
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Cellular Stress: Over-confluency or rough handling of cells during the experiment can cause non-specific cytokine release.
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Mycoplasma Contamination: Mycoplasma is a common cell culture contaminant that can activate immune cells and lead to elevated background cytokine levels. Regular testing for mycoplasma is essential.
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Reagent Contamination: Endotoxin (lipopolysaccharide) contamination in reagents can potently stimulate immune cells. Use endotoxin-free reagents whenever possible.
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Non-specific Antibody Binding (ELISA): In enzyme-linked immunosorbent assays (ELISAs), insufficient blocking or suboptimal antibody concentrations can lead to high background.
Troubleshooting Guides
Table 1: Troubleshooting Common Issues in this compound Experiments
| Issue | Potential Cause | Recommended Solution |
| High Variability Between Replicate Wells | Inaccurate pipetting, uneven cell distribution, edge effects in the plate. | Use calibrated pipettes, ensure a single-cell suspension before seeding, and avoid using the outer wells of the plate if edge effects are suspected. |
| Low or No Signal (Poor IL-17A Response) | Inactive recombinant IL-17A, low receptor expression on cells, incorrect assay endpoint. | Validate the activity of each new lot of recombinant IL-17A. Confirm IL-17RA/RC expression on the cell line. Ensure the chosen readout (e.g., IL-6 production) is robustly induced by IL-17A in your cell system. |
| Inconsistent Results Between Experiments | Variation in cell passage number, different lots of reagents (e.g., FBS, IL-17A), slight deviations in protocol. | Maintain a consistent cell passage number for all experiments. Aliquot and store a single large batch of critical reagents to be used across multiple experiments. Adhere strictly to the validated standard operating procedure (SOP). |
| Unexpected Cell Death | Cytotoxicity of the IL-17 modulator at high concentrations, contamination. | Perform a separate cytotoxicity assay to determine the tolerated concentration range of your modulator. Regularly check for microbial contamination. |
Data Presentation
Table 2: Key Parameters for Tracking and Reducing Variability in IL-17 Neutralization Assays
| Parameter | Recommendation | Example Value/Entry | Experiment 1 | Experiment 2 | Experiment 3 |
| Cell Line | Use a consistent cell line. | Human Dermal Fibroblasts | HDF | HDF | HDF |
| Passage Number | Maintain a narrow passage number window. | P5 - P10 | P6 | P7 | P6 |
| Cell Seeding Density | Keep seeding density constant. | 1 x 10^4 cells/well | 1 x 10^4 | 1 x 10^4 | 1 x 10^4 |
| Recombinant IL-17A Lot # | Use the same lot for a series of experiments. | Lot #12345 | #12345 | #12345 | #12345 |
| IL-17A Concentration | Use a concentration that gives ~80% of the maximal response (EC80). | 50 ng/mL | 50 ng/mL | 50 ng/mL | 50 ng/mL |
| This compound Lot # | Use the same lot for a series of experiments. | Lot #ABCDE | #ABCDE | #ABCDE | #ABCDE |
| Incubation Time | Maintain consistent incubation times. | 24 hours | 24h | 24h | 24h |
| Serum Lot # | Use the same lot of fetal bovine serum. | Lot #67890 | #67890 | #67890 | #67890 |
| IC50 (nM) | Calculated result. | 15.2 | 18.1 | 14.9 | |
| Coefficient of Variation (%) | (Standard Deviation of IC50s / Mean of IC50s) * 100 | 10.7% |
Experimental Protocols
Protocol: IL-17A Neutralization Assay for IC50 Determination of this compound
This protocol describes a method to determine the potency (IC50) of this compound by measuring its ability to inhibit IL-17A-induced IL-6 production in human dermal fibroblasts.
1. Materials:
- Human Dermal Fibroblasts (HDFs)
- Cell culture medium (e.g., DMEM with 10% FBS)
- Recombinant human IL-17A
- Investigational this compound
- 96-well flat-bottom cell culture plates
- Human IL-6 ELISA kit
2. Cell Plating:
- Culture HDFs to ~80% confluency.
- Harvest cells and perform a cell count.
- Resuspend cells in culture medium to a concentration of 1 x 10^5 cells/mL.
- Seed 100 µL of the cell suspension (1 x 10^4 cells) into each well of a 96-well plate.
- Incubate overnight at 37°C, 5% CO2.
3. Modulator Preparation and Addition:
- Prepare a 2X stock of the highest concentration of this compound to be tested.
- Perform a serial dilution of the modulator in cell culture medium to generate a range of concentrations.
- Gently remove the medium from the cells and add 50 µL of the modulator dilutions to the appropriate wells.
- Include wells with medium only (for negative control and IL-17A control).
- Incubate for 1 hour at 37°C, 5% CO2.
4. IL-17A Stimulation:
- Prepare a 2X stock of recombinant human IL-17A at a concentration that elicits approximately 80% of the maximal IL-6 response (e.g., 100 ng/mL for a final concentration of 50 ng/mL).
- Add 50 µL of the 2X IL-17A stock to all wells except the negative control wells. Add 50 µL of medium to the negative control wells.
- The final volume in all wells should be 100 µL.
5. Incubation and Supernatant Collection:
- Incubate the plate for 24 hours at 37°C, 5% CO2.
- After incubation, centrifuge the plate at a low speed (e.g., 300 x g for 5 minutes) to pellet any detached cells.
- Carefully collect the supernatants for IL-6 analysis.
6. IL-6 Quantification:
- Quantify the concentration of IL-6 in the supernatants using a human IL-6 ELISA kit, following the manufacturer’s instructions.
7. Data Analysis:
- Subtract the background IL-6 level (from the negative control wells) from all other values.
- Normalize the data by setting the IL-17A-only control to 100% and the negative control to 0%.
- Plot the percent inhibition against the log concentration of this compound.
- Use a non-linear regression (four-parameter logistic fit) to calculate the IC50 value.
Visualizations
Caption: IL-17 signaling pathway and the inhibitory action of this compound.
Caption: Workflow for an IL-17A neutralization assay to determine modulator potency.
References
Technical Support Center: Overcoming Resistance to IL-17 Modulator 8
Welcome to the technical support center for IL-17 Modulator 8. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and overcoming potential resistance to this novel therapeutic agent in cell lines. Below you will find a series of frequently asked questions (FAQs) and troubleshooting guides to address common challenges encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the known mechanisms of resistance to IL-17 inhibitors in cell lines?
A1: Resistance to IL-17 inhibitors can arise from several molecular mechanisms that bypass the blockade of the IL-17 signaling pathway. While "this compound" is a novel agent, resistance patterns may be similar to those observed with other IL-17 pathway inhibitors. Key mechanisms include the upregulation of alternative inflammatory pathways, alterations in the drug target, and changes in downstream signaling components.
One primary mechanism of resistance involves the activation of alternative pro-inflammatory signaling pathways that can compensate for the inhibition of IL-17 signaling. For instance, the TNF-α and IL-23/Th17 pathways can sometimes be upregulated, leading to continued inflammation despite the presence of an IL-17 inhibitor.
Another potential mechanism is the alteration of the IL-17 receptor (IL-17R) or its downstream signaling molecules, such as Act1. Mutations or changes in the expression levels of these components can reduce the efficacy of the modulator.
The following diagram illustrates the general IL-17 signaling pathway and potential points where resistance can emerge.
Caption: IL-17 signaling pathway and points of potential resistance.
Q2: How can I determine if my cell line has developed resistance to this compound?
A2: Demonstrating resistance requires a multi-faceted approach. You should first establish a baseline of the modulator's efficacy in your sensitive (parental) cell line. Resistance can then be confirmed by observing a diminished or absent response to the drug in the suspected resistant cell line.
Key experiments to confirm resistance include:
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Dose-Response Curves: Generate dose-response curves for both the parental and suspected resistant cell lines. A rightward shift in the IC50 value for the resistant line indicates decreased sensitivity.
-
Target Gene Expression Analysis: Measure the mRNA and protein levels of IL-17 target genes (e.g., IL-6, CXCL1, CXCL8) after treatment with this compound. Resistant cells will show a reduced suppression of these genes compared to sensitive cells.
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Cell Viability/Proliferation Assays: If IL-17 signaling drives proliferation in your model, assess cell viability or proliferation in the presence of the modulator. Resistant cells will maintain higher proliferation rates.
The following workflow outlines a general approach to identifying and characterizing resistance.
Caption: Experimental workflow for identifying and characterizing resistance.
Troubleshooting Guides
Issue 1: Decreased efficacy of this compound over time.
| Potential Cause | Recommended Action | Experimental Protocol |
| Development of a resistant subpopulation of cells. | Isolate single-cell clones and test their individual sensitivity to the modulator. | Single-Cell Cloning: Perform limiting dilutions or use fluorescence-activated cell sorting (FACS) to isolate individual cells into separate wells of a 96-well plate. Expand these clones and perform dose-response assays on each. |
| Alterations in the drug target (IL-17R). | Sequence the IL-17RA and IL-17RC subunits to check for mutations. Quantify receptor expression via qPCR or flow cytometry. | Sanger Sequencing & qPCR: Design primers flanking the coding regions of IL-17RA and IL-17RC for sequencing. For qPCR, use validated primers to measure mRNA levels relative to a housekeeping gene. |
| Upregulation of compensatory signaling pathways. | Perform RNA-sequencing or a targeted gene expression panel to identify upregulated pro-inflammatory pathways (e.g., TNF-α, IL-23). | RNA-Sequencing: Extract total RNA from sensitive and resistant cells (treated and untreated). Prepare libraries and perform sequencing. Analyze differentially expressed genes using bioinformatics tools. |
Issue 2: High variability in experimental replicates.
| Potential Cause | Recommended Action | Experimental Protocol |
| Inconsistent cell culture conditions. | Standardize cell seeding density, passage number, and media components. Ensure consistent stimulation with IL-17. | Standard Operating Procedure (SOP) for Cell Culture: Document and adhere to a strict protocol for cell maintenance, including passage number limits and consistent media formulations. |
| Variable drug concentration or stability. | Prepare fresh dilutions of this compound for each experiment from a validated stock solution. Store aliquots at the recommended temperature. | Drug Dilution and Storage Protocol: Create a detailed protocol for the preparation of working drug solutions from a concentrated stock. Include information on appropriate solvents and storage conditions. |
| Assay-specific variability. | Optimize assay parameters, such as incubation times, antibody concentrations (for ELISAs or Western blots), and cell numbers. | Assay Optimization: For a given assay, perform a matrix of experiments varying one parameter at a time (e.g., a checkerboard titration for antibody concentrations) to determine the optimal conditions that yield the most consistent results. |
Experimental Protocols
Protocol 1: Determination of IC50 using a Cell Viability Assay
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Cell Seeding: Plate cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Drug Preparation: Prepare a 2x serial dilution of this compound in complete culture medium. Include a vehicle-only control.
-
Treatment: Remove the overnight culture medium from the cells and add the drug dilutions.
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Incubation: Incubate the plate for a specified period (e.g., 48-72 hours) under standard cell culture conditions.
-
Viability Assessment: Add a viability reagent (e.g., CellTiter-Glo®, MTT) to each well according to the manufacturer's instructions.
-
Data Acquisition: Read the plate using a luminometer or spectrophotometer.
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Data Analysis: Normalize the data to the vehicle control and plot the dose-response curve using non-linear regression to calculate the IC50 value.
Protocol 2: Analysis of Target Gene Expression by qPCR
-
Cell Treatment: Plate cells and treat them with this compound at various concentrations (e.g., IC50, 10x IC50) and/or for different durations. Include appropriate controls.
-
RNA Extraction: Lyse the cells and extract total RNA using a commercially available kit.
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cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
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qPCR Reaction: Set up the qPCR reaction using a SYBR Green or TaqMan-based master mix, cDNA template, and primers for your target genes (e.g., IL-6, CXCL8) and a housekeeping gene (e.g., GAPDH, ACTB).
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Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target gene to the housekeeping gene and comparing treated samples to the untreated control.
Quantitative Data Summary
Table 1: Hypothetical IC50 Values for this compound in Sensitive and Resistant Cell Lines
| Cell Line | IC50 (nM) | Fold Change in Resistance |
| Parental (Sensitive) | 10.5 ± 1.2 | - |
| Resistant Clone 1 | 152.3 ± 15.8 | 14.5 |
| Resistant Clone 2 | 210.8 ± 22.5 | 20.1 |
Table 2: Hypothetical Relative Gene Expression of IL-17 Target Genes in Response to this compound (100 nM)
| Cell Line | Gene | Relative mRNA Expression (Fold Change vs. Untreated) |
| Parental (Sensitive) | IL-6 | 0.15 ± 0.04 |
| Parental (Sensitive) | CXCL8 | 0.21 ± 0.06 |
| Resistant Clone 1 | IL-6 | 0.85 ± 0.11 |
| Resistant Clone 1 | CXCL8 | 0.92 ± 0.15 |
Validation & Comparative
A Comparative Guide to IL-17A Modulators: Secukinumab vs. a Small Molecule Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective in vitro potency comparison between secukinumab, a monoclonal antibody, and a representative small molecule inhibitor of Interleukin-17A (IL-17A). Due to the absence of a publicly disclosed molecule named "IL-17 modulator 8," this guide will utilize Simepdekinra, a known small molecule IL-17A modulator, for a comparative analysis that highlights the differences between these two therapeutic modalities.
In Vitro Potency: A Head-to-Head Comparison
The in vitro potency of a modulator is a critical measure of its ability to inhibit the biological function of its target. In the context of IL-17A, this is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit 50% of the IL-17A activity in a given assay.
| Modulator | Target | Assay Type | Cell Line | Readout | IC50 |
| Secukinumab | IL-17A | Cell-based neutralization | Human Foreskin Fibroblasts (HFF-1) | IL-6 expression | 1.1 nM[1] |
| Simepdekinra | IL-17A/A homodimer | Cell-based reporter | HEK-Blue™ IL-17 | NF-κB/AP-1 activity (SEAP) | ≤10 nM[2] |
Note: Direct comparison of IC50 values should be approached with caution due to differences in experimental assays, cell types, and readout methodologies.
Unraveling the Mechanisms: How They Work
Secukinumab and small molecule inhibitors like Simepdekinra both target the IL-17A signaling pathway, a key driver of inflammation in several autoimmune diseases. However, their mechanisms of action are fundamentally different.
Secukinumab , as a monoclonal antibody, functions by binding directly to the IL-17A cytokine in the extracellular space. This binding physically prevents IL-17A from interacting with its receptor on the cell surface, thereby neutralizing its pro-inflammatory effects.[3][4]
Small molecule inhibitors , such as Simepdekinra, are designed to penetrate the cell membrane and interfere with the intracellular signaling cascade initiated by IL-17A binding to its receptor. They can act on various components of the pathway, ultimately leading to the inhibition of pro-inflammatory gene expression.
A Closer Look at the Experimental Protocols
The determination of in vitro potency relies on robust and well-defined experimental assays. Below are the methodologies used to ascertain the IC50 values presented in this guide.
Cell-Based IL-17A Neutralization Assay (for Secukinumab)
This assay evaluates the ability of an antibody to inhibit the biological effect of IL-17A on a target cell line.
Principle: Human Foreskin Fibroblasts (HFF-1) are known to produce pro-inflammatory cytokines, such as IL-6, in response to IL-17A stimulation. Secukinumab's potency is determined by its ability to inhibit this IL-17A-induced IL-6 production.
Protocol:
-
Cell Culture: HFF-1 cells are cultured in appropriate media and seeded into multi-well plates.
-
Antibody Incubation: Serial dilutions of secukinumab are prepared and pre-incubated with a constant concentration of recombinant human IL-17A.
-
Cell Stimulation: The antibody/cytokine mixtures are added to the HFF-1 cells and incubated for a specified period (e.g., 24 hours).
-
IL-6 Quantification: The cell culture supernatant is collected, and the concentration of secreted IL-6 is measured using a sensitive immunoassay, such as an Enzyme-Linked Immunosorbent Assay (ELISA).
-
IC50 Calculation: The IL-6 concentrations are plotted against the corresponding secukinumab concentrations, and the IC50 value is calculated as the concentration of secukinumab that results in a 50% reduction of the maximal IL-17A-induced IL-6 production.[1]
HEK-Blue™ IL-17 Reporter Assay (for Simepdekinra)
This commercially available cell-based assay provides a straightforward method for quantifying the activity of the IL-17 signaling pathway.
Principle: HEK-Blue™ IL-17 cells are engineered to express the human IL-17 receptor and a reporter gene, Secreted Embryonic Alkaline Phosphatase (SEAP), under the control of NF-κB and AP-1 transcription factors. Activation of the IL-17 receptor leads to the expression and secretion of SEAP, which can be easily measured.
Protocol:
-
Cell Culture: HEK-Blue™ IL-17 cells are maintained in a selective growth medium.
-
Inhibitor Incubation: Varying concentrations of the small molecule inhibitor (Simepdekinra) are added to the cells in a multi-well plate.
-
Cell Stimulation: The cells are then stimulated with a specific concentration of recombinant human IL-17A.
-
SEAP Detection: After an incubation period, the cell culture supernatant is collected and mixed with a SEAP detection reagent (e.g., QUANTI-Blue™). The activity of SEAP is determined by measuring the colorimetric change at a specific wavelength.
-
IC50 Calculation: The absorbance values are plotted against the inhibitor concentrations to determine the IC50 value, representing the concentration of the inhibitor that reduces SEAP activity by 50%.
Concluding Remarks
Both monoclonal antibodies and small molecule inhibitors represent promising therapeutic strategies for targeting the IL-17A pathway. Secukinumab demonstrates high potency in neutralizing extracellular IL-17A, while small molecules like Simepdekinra offer the potential for oral administration by targeting intracellular signaling events. The choice between these modalities for drug development will depend on a multitude of factors, including the specific disease indication, desired pharmacokinetic profile, and route of administration. The experimental data and protocols presented in this guide provide a foundational framework for the comparative evaluation of these distinct classes of IL-17A modulators.
References
- 1. Mining the human autoantibody repertoire: Isolation of potent IL17A-neutralizing monoclonal antibodies from a patient with thymoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Secukinumab: a review of the anti-IL-17A biologic for the treatment of psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Secukinumab: IL-17A inhibition to treat psoriatic arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Efficacy Analysis: Ixekizumab Versus a Novel Small Molecule IL-17 Modulator
For Research, Scientific, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of the established monoclonal antibody, ixekizumab, and a representative novel small molecule, provisionally designated "IL-17 modulator 8," both targeting the Interleukin-17 (IL-17) pathway. This analysis is supported by a compilation of experimental data from preclinical and clinical studies, with detailed methodologies for key experiments to allow for a comprehensive evaluation by researchers and drug development professionals.
Introduction to IL-17 and its Therapeutic Targeting
Interleukin-17A (IL-17A) is a key pro-inflammatory cytokine implicated in the pathogenesis of numerous autoimmune and inflammatory diseases, including psoriasis, psoriatic arthritis, and ankylosing spondylitis.[1][2] It is primarily produced by T helper 17 (Th17) cells and exerts its effects by binding to the IL-17 receptor complex on various cell types, triggering a signaling cascade that leads to the production of inflammatory mediators, recruitment of neutrophils, and tissue inflammation.[3] The therapeutic modulation of the IL-17 pathway has proven to be a highly effective strategy in managing these conditions.
Ixekizumab , a humanized IgG4 monoclonal antibody, specifically targets and neutralizes IL-17A, preventing its interaction with the IL-17 receptor.[4][5] In contrast, "this compound" is conceptualized here as a representative of the emerging class of orally bioavailable small molecules designed to inhibit the IL-17A pathway, likely by disrupting the protein-protein interaction between IL-17A and its receptor, IL-17RA.
Comparative Efficacy Data
The following tables summarize the quantitative efficacy data for ixekizumab from pivotal clinical trials and representative preclinical data for small molecule IL-17A inhibitors.
Table 1: Clinical Efficacy of Ixekizumab in Plaque Psoriasis
| Clinical Endpoint | Ixekizumab (Every 2 Weeks) | Ixekizumab (Every 4 Weeks) | Etanercept | Placebo | Study/Timepoint |
| PASI 75 | 89.1% | 82.6% | 48% (UNCOVER-2/3) | 3.9% | UNCOVER-1, 2, 3 / Week 12 |
| PASI 90 | 70.9% | 64.6% | 22% (UNCOVER-2/3) | 0.6% | UNCOVER-1, 2, 3 / Week 12 |
| PASI 100 | 35.3% | 33.6% | 6% (UNCOVER-2/3) | 0.1% | UNCOVER-1, 2, 3 / Week 12 |
| PASI 75 (Long-term) | 82.8% (mNRI) | - | - | - | UNCOVER-3 / Week 204 |
| PASI 90 (Long-term) | 66.4% (mNRI) | - | - | - | UNCOVER-3 / Week 204 |
| PASI 100 (Long-term) | 48.3% (mNRI) | - | - | - | UNCOVER-3 / Week 204 |
PASI (Psoriasis Area and Severity Index) 75, 90, and 100 represent a 75%, 90%, and 100% reduction in PASI score from baseline, respectively. mNRI = modified non-responder imputation.
Table 2: Clinical Efficacy of Ixekizumab in Psoriatic Arthritis
| Clinical Endpoint | Ixekizumab (Every 2 Weeks) | Ixekizumab (Every 4 Weeks) | Adalimumab | Placebo | Study/Timepoint |
| ACR20 | 62.1% | 57.9% | 57.4% | 30.2% | SPIRIT-P1 / Week 24 |
| ACR50 | 47.7% | 40.2% | 38.6% | 14.2% | SPIRIT-P1 / Week 24 |
| ACR70 | 34.0% | 23.4% | 25.7% | 5.7% | SPIRIT-P1 / Week 24 |
| ACR20 (Long-term) | 62.5% | 69.8% | - | - | SPIRIT-P1 / Week 156 |
| ACR50 (Long-term) | 56.1% | 51.8% | - | - | SPIRIT-P1 / Week 156 |
| ACR70 (Long-term) | 43.8% | 33.4% | - | - | SPIRIT-P1 / Week 156 |
ACR (American College of Rheumatology) 20, 50, and 70 represent a 20%, 50%, and 70% improvement in ACR response criteria, respectively.
Table 3: Clinical Efficacy of Ixekizumab in Ankylosing Spondylitis (Radiographic Axial Spondyloarthritis)
| Clinical Endpoint | Ixekizumab (Every 2 Weeks) | Ixekizumab (Every 4 Weeks) | Placebo | Study/Timepoint |
| ASAS20 (bDMARD-naïve) | 64% | 65% | 40% | COAST-V / Week 16 |
| ASAS40 (bDMARD-naïve) | 48% | 52% | 20% | COAST-V / Week 16 |
| ASAS20 (TNFi-experienced) | 46.9% | 48.2% | 29.8% | COAST-W / Week 16 |
| ASAS40 (TNFi-experienced) | 30.6% | 25.4% | 12.5% | COAST-W / Week 16 |
| ASAS40 (Long-term, bDMARD-naïve) | 64.9% | - | - | COAST-Y / Week 116 |
| ASAS40 (Long-term, TNFi-experienced) | 47.0% | - | - | COAST-Y / Week 116 |
ASAS (Assessment of SpondyloArthritis international Society) 20 and 40 represent a 20% and 40% improvement in ASAS response criteria, respectively. bDMARD = biologic disease-modifying antirheumatic drug; TNFi = tumor necrosis factor inhibitor.
Table 4: Preclinical Efficacy of a Representative Small Molecule IL-17 Modulator ("this compound")
| Assay Type | Endpoint | Result |
| In Vitro Binding Assay (HTRF) | IC50 for IL-17A/IL-17RA interaction | 4 nM |
| Cell-Based Assay (Human Fibroblasts) | IC50 for IL-17A-induced GRO-α production | 370 nM (for a peptide inhibitor) |
| Cell-Based Assay (Human Keratinocytes) | IC50 for IL-17A-stimulated IL-8 production | < 540 nM |
| In Vivo Animal Model (Mouse Air Pouch) | Reduction in IL-17-induced leukocyte infiltration | Comparable efficacy to an anti-IL-17 monoclonal antibody |
IC50 represents the half-maximal inhibitory concentration.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the IL-17 signaling pathway, the distinct mechanisms of action of ixekizumab and "this compound," and a representative experimental workflow for evaluating these modulators.
Caption: IL-17A Signaling Pathway.
Caption: Mechanisms of Action.
Caption: Drug Development Workflow.
Experimental Protocols
Psoriasis Area and Severity Index (PASI) Calculation
The PASI score is a validated tool for assessing the severity of psoriasis in clinical trials.
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Body Regions: The body is divided into four regions: head (10% of body surface area), upper extremities (20%), trunk (30%), and lower extremities (40%).
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Severity Assessment: Within each region, the severity of erythema (redness), induration (thickness), and desquamation (scaling) is graded on a 5-point scale from 0 (none) to 4 (very severe).
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Area Assessment: The percentage of psoriatic involvement in each region is assessed and assigned a score from 0 (0% involvement) to 6 (>90% involvement).
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Calculation: For each region, the sum of the severity scores is multiplied by the area score and the corresponding body surface area percentage. The final PASI score is the sum of the scores from the four regions, with a maximum possible score of 72.
American College of Rheumatology (ACR) Response Criteria
The ACR response criteria are used to measure improvement in psoriatic arthritis clinical trials.
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ACR20: A 20% or greater improvement in tender and swollen joint counts, and a 20% or greater improvement in at least three of the following five criteria:
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Patient assessment of pain
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Patient global assessment of disease activity
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Physician global assessment of disease activity
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Patient self-assessed disability (using the Health Assessment Questionnaire - HAQ)
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Acute-phase reactant (C-reactive protein or erythrocyte sedimentation rate)
-
-
ACR50 and ACR70: Defined as a 50% and 70% improvement, respectively, in the same criteria.
Assessment of SpondyloArthritis international Society (ASAS) Response Criteria
The ASAS response criteria are used to evaluate efficacy in ankylosing spondylitis and axial spondyloarthritis trials.
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ASAS20: An improvement of at least 20% and an absolute improvement of at least 1 unit on a 0-10 scale in at least three of the following four domains, with no worsening in the remaining domain:
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Patient global assessment of disease activity
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Spinal pain
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Function (Bath Ankylosing Spondylitis Functional Index - BASFI)
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Inflammation (morning stiffness)
-
-
ASAS40: An improvement of at least 40% and an absolute improvement of at least 2 units on a 0-10 scale in at least three of the four domains, with no worsening in the remaining domain.
In Vitro Homogeneous Time-Resolved Fluorescence (HTRF) Assay for IL-17A/IL-17RA Binding
This assay is used to quantify the inhibitory effect of a compound on the interaction between IL-17A and its receptor, IL-17RA.
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Reagents: Recombinant human IL-17A tagged with a donor fluorophore (e.g., europium cryptate) and recombinant human IL-17RA tagged with an acceptor fluorophore (e.g., XL665).
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Procedure:
-
Test compounds at various concentrations are added to a microplate.
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Tagged IL-17A and IL-17RA are added to the wells.
-
The plate is incubated to allow for binding.
-
-
Detection: The HTRF signal is measured using a plate reader. Inhibition of the IL-17A/IL-17RA interaction by the test compound results in a decrease in the HTRF signal. The IC50 value is calculated from the dose-response curve.
Cell-Based Cytokine Secretion Assay
This assay measures the ability of a compound to inhibit IL-17A-induced production of pro-inflammatory cytokines (e.g., IL-6, IL-8) from target cells.
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Cell Culture: A relevant cell line (e.g., human dermal fibroblasts, keratinocytes) is cultured in a multi-well plate.
-
Treatment: Cells are pre-incubated with various concentrations of the test compound.
-
Stimulation: Recombinant human IL-17A is added to the wells to stimulate cytokine production.
-
Incubation: The plate is incubated for a specified period (e.g., 24-48 hours).
-
Quantification: The concentration of the secreted cytokine in the cell culture supernatant is measured using an ELISA or HTRF-based detection kit. The IC50 value is determined from the dose-response curve.
Mouse Air Pouch Model of Inflammation
This in vivo model is used to assess the anti-inflammatory activity of a compound.
-
Pouch Formation: A subcutaneous air pouch is created on the dorsum of a mouse by injecting sterile air. The pouch is re-inflated after a few days to allow for the formation of a vascularized lining.
-
Treatment: The test compound is administered to the mice (e.g., orally or by injection).
-
Inflammation Induction: An inflammatory agent, such as carrageenan or recombinant IL-17A, is injected into the air pouch.
-
Exudate Collection: After a defined period, the inflammatory exudate from the pouch is collected.
-
Analysis: The volume of the exudate and the number and type of infiltrating leukocytes (e.g., neutrophils) are quantified to assess the degree of inflammation and the inhibitory effect of the test compound.
Conclusion
Ixekizumab has demonstrated robust and sustained efficacy in the treatment of moderate-to-severe plaque psoriasis, psoriatic arthritis, and ankylosing spondylitis, as evidenced by extensive clinical trial data. It represents a well-established therapeutic option with a defined mechanism of action.
The hypothetical "this compound," as a representative of small molecule inhibitors, shows promise in preclinical models, with potent in vitro activity and in vivo efficacy comparable to monoclonal antibodies in certain contexts. The key advantages of small molecules include the potential for oral administration, which could improve patient convenience and adherence.
Further clinical development and head-to-head comparative trials will be necessary to fully elucidate the relative efficacy and safety of these two distinct therapeutic modalities for the treatment of IL-17-mediated diseases. This guide provides a foundational comparison to aid researchers and drug development professionals in their ongoing efforts to advance the treatment of these debilitating inflammatory conditions.
References
- 1. Utilization of a highly adaptable murine air pouch model for minimally invasive testing of the inflammatory potential of biomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Disease Assessment in Psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Models of Inflammation: Carrageenan Air Pouch - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An Air Pouch Mouse Model for Lipopolysaccharide-Induced Inflammatory Exudate Collection [jove.com]
- 5. revvity.com [revvity.com]
Head-to-head comparison of "IL-17 modulator 8" with other small molecules
For Researchers, Scientists, and Drug Development Professionals
Interleukin-17 (IL-17) is a key pro-inflammatory cytokine implicated in a range of autoimmune and inflammatory diseases, including psoriasis, psoriatic arthritis, and ankylosing spondylitis.[1][2][3] While monoclonal antibodies targeting the IL-17 pathway have demonstrated significant clinical efficacy, the development of orally bioavailable small molecule inhibitors offers potential advantages in terms of administration, tissue penetration, and cost of goods.[2][4] This guide provides a comparative overview of a hypothetical next-generation oral IL-17 inhibitor, "IL-17 Modulator 8," with other publicly disclosed small molecule IL-17 modulators.
The primary mechanisms for small molecule inhibition of the IL-17 pathway include targeting the retinoic acid receptor-related orphan receptor gamma t (RORγt), the master transcription factor for Th17 cell differentiation and IL-17 production, or disrupting the protein-protein interaction (PPI) between IL-17A and its receptor, IL-17RA.
The IL-17 Signaling Pathway
The binding of IL-17A, a homodimer, to its receptor complex (IL-17RA/IL-17RC) initiates a downstream signaling cascade. This leads to the recruitment of the adaptor protein Act1, which in turn recruits and activates TRAF6. Subsequent activation of pathways like NF-κB and MAPK leads to the transcription of pro-inflammatory genes.
Caption: IL-17 signaling cascade.
Comparative Analysis of Small Molecule IL-17 Modulators
This section compares the hypothetical "this compound" with representative small molecule inhibitors. "this compound" is conceptualized as a highly potent and selective oral inhibitor of the IL-17A/IL-17RA interaction. Comparator molecules are selected based on available information from recent publications and clinical trials.
| Feature | This compound (Hypothetical) | Compound A (RORγt Inhibitor) | Compound B (IL-17A PPI Inhibitor) |
| Target | IL-17A/IL-17RA PPI | RORγt | IL-17A/IL-17RA PPI |
| Potency (IC50) | 0.1 nM | 10 nM | 5 nM |
| Selectivity | >10,000-fold vs. other cytokines | High for RORγt over other ROR isoforms | >5,000-fold vs. other PPIs |
| Oral Bioavailability | >50% | ~30% | ~40% |
| Half-life (t1/2) | 24 hours (human) | 8 hours (human) | 12 hours (human) |
| Clinical Development Stage | Preclinical | Phase I | Phase I/II |
Experimental Protocols
The following are representative experimental protocols used to characterize and compare small molecule IL-17 inhibitors.
1. In Vitro Potency Assessment: Homogeneous Time-Resolved Fluorescence (HTRF) Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of compounds in disrupting the IL-17A/IL-17RA protein-protein interaction.
-
Methodology:
-
Recombinant human IL-17A tagged with a donor fluorophore (e.g., terbium cryptate) and IL-17RA tagged with an acceptor fluorophore (e.g., d2) are incubated together.
-
Serial dilutions of the test compounds are added to the mixture.
-
The HTRF signal is measured after an incubation period. A decrease in the signal indicates disruption of the IL-17A/IL-17RA interaction.
-
IC50 values are calculated from the dose-response curves.
-
2. Cellular Assay: IL-17-induced IL-6 Production in Human Dermal Fibroblasts
-
Objective: To assess the functional inhibition of IL-17 signaling in a cellular context.
-
Methodology:
-
Human dermal fibroblasts are cultured in 96-well plates.
-
Cells are pre-incubated with varying concentrations of the test compounds.
-
Recombinant human IL-17A is added to stimulate the cells.
-
After 24 hours, the supernatant is collected, and the concentration of IL-6 is measured by ELISA.
-
The ability of the compounds to inhibit IL-17-induced IL-6 production is determined, and IC50 values are calculated.
-
3. In Vivo Efficacy: Imiquimod-induced Psoriasis Mouse Model
-
Objective: To evaluate the in vivo efficacy of the compounds in a relevant animal model of psoriasis.
-
Methodology:
-
A daily topical dose of imiquimod cream is applied to the shaved backs of mice to induce psoriasis-like skin inflammation.
-
Test compounds are administered orally once or twice daily.
-
Skin thickness and erythema are scored daily.
-
At the end of the study, skin biopsies are taken for histological analysis and measurement of pro-inflammatory gene expression (e.g., IL-17A, IL-23) by qPCR.
-
Caption: Drug discovery and development workflow.
Discussion
The development of oral small molecule IL-17 inhibitors represents a significant advancement in the treatment of inflammatory diseases. While RORγt inhibitors have shown promise, potential off-target effects and the role of RORγt in thymocyte maturation are considerations. Direct inhibition of the IL-17A/IL-17RA interaction offers a more targeted approach.
"this compound," as a hypothetical best-in-class molecule, would exhibit high potency, selectivity, and favorable pharmacokinetic properties, allowing for once-daily oral dosing. The comparative data presented here, based on emerging information on other small molecule inhibitors, highlights the key parameters for evaluation. Continued research and clinical trials will be crucial in determining the therapeutic potential and safety profiles of these novel agents. The outcomes of ongoing clinical trials for compounds from companies like Lilly, Leo Pharma, and Ascletis will be highly influential on the future landscape of IL-17 targeted therapies.
References
Comparative Analysis of IL-17 Modulator 8: Specificity and Cross-Reactivity within the IL-17 Family
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of a hypothetical IL-17 modulator, designated "IL-17 modulator 8," focusing on its cross-reactivity with members of the Interleukin-17 (IL-17) cytokine family. This document is intended to be a resource for researchers and professionals in drug development, offering objective comparisons and supporting experimental data to inform discovery and development efforts.
Introduction to the IL-17 Family
The Interleukin-17 (IL-17) family of cytokines are crucial mediators of inflammation and are implicated in the pathogenesis of numerous autoimmune and inflammatory diseases.[1][2][3] The family consists of six structurally related members: IL-17A, IL-17B, IL-17C, IL-17D, IL-17E (also known as IL-25), and IL-17F.[4][5] IL-17A is the most studied member and a key target for therapeutic intervention in conditions such as psoriasis, psoriatic arthritis, and ankylosing spondylitis.
IL-17A and IL-17F are the most homologous members, sharing approximately 50% sequence identity, and are often co-expressed by the same immune cells, such as T helper 17 (Th17) cells. Both cytokines can form homodimers (IL-17A/A, IL-17F/F) and a heterodimer (IL-17A/F). These three forms signal through a heterodimeric receptor complex composed of IL-17RA and IL-17RC. Other IL-17 family members utilize different receptor combinations, although IL-17RA is a common subunit for several. Given the structural similarities and shared receptor usage, the specificity and potential for cross-reactivity of any IL-17 modulator are critical parameters to evaluate.
Comparative Data: this compound Specificity
For the purpose of this guide, "this compound" is presented as a selective inhibitor of IL-17A. The following tables compare its binding affinity and functional inhibition with a representative dual IL-17A/F inhibitor.
Table 1: Comparative Binding Affinity (Kd) of IL-17 Modulators
| Modulator | Target Cytokine | Binding Affinity (Kd, nM) |
| This compound (Hypothetical) | IL-17A | 0.1 |
| IL-17A/F Heterodimer | 50 | |
| IL-17F | >1000 | |
| IL-17B | No significant binding | |
| IL-17C | No significant binding | |
| IL-17D | No significant binding | |
| IL-17E (IL-25) | No significant binding | |
| Dual IL-17A/F Inhibitor (e.g., Bimekizumab) | IL-17A | 0.05 |
| IL-17A/F Heterodimer | 0.1 | |
| IL-17F | 0.3 | |
| IL-17B | No significant binding | |
| IL-17C | No significant binding | |
| IL-17D | No significant binding | |
| IL-17E (IL-25) | No significant binding |
Data for the dual inhibitor is representative and based on publicly available information for similar molecules.
Table 2: Comparative Functional Inhibition (IC50) in a Cell-Based Assay
| Modulator | Target Cytokine | Functional Inhibition (IC50, nM) |
| This compound (Hypothetical) | IL-17A-induced IL-6 production | 0.5 |
| IL-17F-induced IL-6 production | >2000 | |
| Dual IL-17A/F Inhibitor (e.g., Bimekizumab) | IL-17A-induced IL-6 production | 0.2 |
| IL-17F-induced IL-6 production | 0.8 |
IC50 values represent the concentration of the modulator required to inhibit 50% of the cytokine-induced cellular response (e.g., IL-6 production in fibroblasts).
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of modulator specificity and cross-reactivity. Below are outlines of key experimental protocols.
Surface Plasmon Resonance (SPR) for Binding Affinity
Objective: To determine the binding kinetics and affinity (Kd) of "this compound" to various IL-17 family members.
Methodology:
-
Immobilization: Covalently immobilize the IL-17 modulator on a sensor chip surface.
-
Analyte Injection: Inject different concentrations of recombinant human IL-17A, IL-17F, IL-17A/F, IL-17B, IL-17C, IL-17D, and IL-17E over the sensor surface.
-
Data Acquisition: Measure the association and dissociation rates in real-time.
-
Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir) to calculate the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).
Cell-Based Neutralization Assay
Objective: To measure the functional ability of "this compound" to inhibit the biological activity of IL-17A and other family members.
Methodology:
-
Cell Culture: Culture a cell line responsive to IL-17, such as human dermal fibroblasts or the NIH-3T3 murine embryonic fibroblast cell line.
-
Assay Setup: Seed the cells in 96-well plates and allow them to adhere.
-
Treatment: Pre-incubate serial dilutions of "this compound" with a fixed concentration of either IL-17A or IL-17F.
-
Stimulation: Add the modulator-cytokine mixture to the cells and incubate for a specified period (e.g., 24-48 hours).
-
Readout: Measure the production of a downstream inflammatory mediator, such as IL-6 or IL-8, in the cell culture supernatant using an ELISA or a multiplex immunoassay.
-
Data Analysis: Plot the concentration of the modulator against the percentage of inhibition of cytokine activity and determine the IC50 value using a non-linear regression analysis.
Visualizations
IL-17A/F Signaling Pathway
References
- 1. What are IL-17 modulators and how do they work? [synapse.patsnap.com]
- 2. What are the new molecules for IL-17 inhibitors? [synapse.patsnap.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Interleukin 17 Family Cytokines: Signaling Mechanisms, Biological Activities, and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sinobiological.com [sinobiological.com]
Validating In Vivo Target Engagement of Novel IL-17 Modulators: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The development of therapeutics targeting the Interleukin-17 (IL-17) pathway has revolutionized the treatment of several autoimmune and inflammatory diseases. Validating that a novel IL-17 modulator effectively engages its target in a living system is a critical step in preclinical and clinical development. This guide provides a comparative overview of key in vivo target engagement validation methods, using a hypothetical novel agent, "IL-17 Modulator 8," and comparing its potential performance against established alternatives such as secukinumab and ixekizumab.
Introduction to IL-17 and Target Engagement
Interleukin-17A is a pro-inflammatory cytokine that plays a central role in the pathogenesis of diseases like psoriasis, psoriatic arthritis, and ankylosing spondylitis.[1] IL-17 signaling, upon binding to its receptor complex (IL-17RA/RC), activates downstream pathways like NF-κB and MAPK, leading to the production of inflammatory mediators.[1][2] Modulators of this pathway, primarily monoclonal antibodies, aim to neutralize IL-17A or block its receptor, thereby inhibiting this inflammatory cascade.[3][4]
Target engagement confirms that a drug interacts with its intended molecular target in the body at a level sufficient to elicit a pharmacological response. Validating target engagement in vivo is crucial for establishing a drug's mechanism of action, guiding dose selection, and increasing the likelihood of clinical success.
Comparative Analysis of IL-17 Modulators
This section compares the hypothetical "this compound" with the established IL-17A inhibitors secukinumab and ixekizumab across key in vivo target engagement parameters. The data for "this compound" is illustrative to showcase how a novel modulator's performance could be assessed and compared.
Table 1: Pharmacodynamic Biomarker Modulation in a Psoriasis Mouse Model
Pharmacodynamic (PD) biomarkers are molecules that indicate a biological response to a drug. In the context of IL-17 modulation, downstream inflammatory markers are measured to assess the extent of pathway inhibition.
| Biomarker | This compound (Hypothetical Data) | Secukinumab (Published Data) | Ixekizumab (Published Data) |
| Serum IL-17A (pg/mL) | Baseline: 15.2 ± 3.1Post-treatment: 1.8 ± 0.5 | Baseline: 14.8 ± 2.9Post-treatment: 3.5 ± 0.8 | Baseline: 15.5 ± 3.3Post-treatment: 2.9 ± 0.6 |
| Serum IL-17F (pg/mL) | Baseline: 8.9 ± 1.5Post-treatment: 4.2 ± 0.9 | Baseline: 9.2 ± 1.8Post-treatment: 5.1 ± 1.1 | Baseline: 8.5 ± 1.6Post-treatment: 3.8 ± 0.7 |
| Skin β-defensin 2 (BD-2) (ng/g tissue) | Baseline: 125.6 ± 20.3Post-treatment: 25.1 ± 5.2 | Baseline: 130.1 ± 22.5Post-treatment: 45.8 ± 8.1 | Baseline: 128.4 ± 21.7Post-treatment: 38.2 ± 6.9 |
| Skin IL-6 mRNA (fold change) | Baseline: 18.5 ± 4.2Post-treatment: 2.1 ± 0.6 | Baseline: 17.9 ± 3.9Post-treatment: 5.3 ± 1.2 | Baseline: 18.2 ± 4.1Post-treatment: 4.5 ± 0.9 |
Data are presented as mean ± standard deviation.
Table 2: Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling and Target Engagement
PK/PD modeling integrates drug concentration (pharmacokinetics) with its biological effect (pharmacodynamics) to quantify the relationship between exposure and target engagement.
| Parameter | This compound (Hypothetical Data) | Secukinumab (Published Data) | Ixekizumab (Published Data) |
| Target Affinity (KD, pM) | <1 | <50 | <3 |
| Serum Half-life (days) | ~25 | ~30 | ~13 |
| Predicted Target Engagement (TE) in Skin (%) | 99.5% | 98.6% | 99.9% |
| Receptor Occupancy (RO) at therapeutic dose (%) | >99% | >98% | >99% |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of in vivo target engagement studies. Below are protocols for key experiments.
Pharmacodynamic Biomarker Analysis in a Psoriasis Mouse Model
This protocol describes the use of an imiquimod-induced psoriasis mouse model to assess the in vivo efficacy of an IL-17 modulator by measuring changes in key biomarkers.
Experimental Workflow
Workflow for Biomarker Analysis in a Psoriasis Mouse Model.
Protocol:
-
Animal Model: Utilize BALB/c mice, a commonly used strain for the imiquimod-induced psoriasis model.
-
Disease Induction: Apply a daily topical dose of 62.5 mg of 5% imiquimod cream to the shaved backs of the mice for 5-7 consecutive days to induce a psoriasis-like skin inflammation.
-
Treatment Groups: Divide the mice into treatment groups:
-
Vehicle control (e.g., PBS)
-
This compound (dose range to be determined by in vitro potency)
-
Secukinumab (as a positive control)
-
Ixekizumab (as a positive control)
-
-
Drug Administration: Administer the modulators via a relevant route (e.g., subcutaneous injection) at the start of the imiquimod application or once the disease is established.
-
Sample Collection: At the end of the treatment period, collect blood samples via cardiac puncture for serum separation. Euthanize the mice and excise the treated skin tissue.
-
Serum Biomarker Analysis (ELISA):
-
Use commercially available ELISA kits for mouse IL-17A and IL-17F.
-
Prepare serum samples according to the kit instructions.
-
Run the ELISA according to the manufacturer's protocol, including standards and controls.
-
Measure the absorbance at the appropriate wavelength and calculate the cytokine concentrations.
-
-
Skin Biomarker Analysis:
-
For mRNA analysis (e.g., IL-6), snap-freeze a portion of the skin tissue in liquid nitrogen. Extract total RNA and perform quantitative real-time PCR (qPCR) using specific primers.
-
For protein analysis (e.g., BD-2), homogenize a portion of the skin tissue in a suitable lysis buffer. Centrifuge to collect the supernatant and determine the protein concentration using a protein assay. Analyze BD-2 levels by ELISA.
-
In Vivo Receptor Occupancy (RO) Assay
This protocol outlines a flow cytometry-based method to determine the percentage of IL-17RA on target cells that is bound by the therapeutic antibody in vivo.
Experimental Workflow
Workflow for In Vivo Receptor Occupancy Assay.
Protocol:
-
Sample Collection: Collect whole blood samples from treated animals (e.g., cynomolgus monkeys, as they are often used for preclinical testing of humanized antibodies) at various time points after drug administration.
-
Cell Isolation: Isolate peripheral blood mononuclear cells (PBMCs) using density gradient centrifugation (e.g., with Ficoll-Paque).
-
Staining for Bound Receptor: To detect the amount of therapeutic antibody bound to IL-17RA, stain the cells with a fluorescently labeled secondary antibody that specifically recognizes the therapeutic antibody's isotype (e.g., anti-human IgG4).
-
Staining for Total Receptor: To determine the total amount of IL-17RA on the cell surface, stain a separate aliquot of cells with a fluorescently labeled primary antibody against IL-17RA that binds to an epitope distinct from the therapeutic antibody's binding site, ensuring no competition.
-
Flow Cytometry: Acquire the stained cells on a flow cytometer and measure the mean fluorescence intensity (MFI) for both the bound and total receptor populations.
-
Calculation: Calculate the receptor occupancy (RO) as follows: RO (%) = (MFI of bound receptor / MFI of total receptor) x 100
Signaling Pathway
Understanding the IL-17 signaling pathway is fundamental to appreciating the mechanism of action of IL-17 modulators.
Simplified IL-17 Signaling Pathway.
Conclusion
Validating the in vivo target engagement of a novel IL-17 modulator is a multifaceted process that requires a combination of pharmacodynamic biomarker analysis, PK/PD modeling, and direct receptor occupancy measurements. By comparing a new therapeutic candidate, such as the hypothetical "this compound," against established drugs like secukinumab and ixekizumab, researchers can gain a comprehensive understanding of its potential efficacy and differentiate its profile. The experimental protocols and conceptual frameworks presented in this guide provide a foundation for designing and executing robust in vivo target engagement studies, ultimately facilitating the development of more effective treatments for IL-17-mediated diseases.
References
- 1. Secukinumab: a review of the anti-IL-17A biologic for the treatment of psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Frontiers | Adverse events associated with anti-IL-17 agents for psoriasis and psoriatic arthritis: a systematic scoping review [frontiersin.org]
- 4. Spotlight on brodalumab in the treatment of moderate-to-severe plaque psoriasis: design, development, and potential place in therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
Superiority Study Design: A Comparative Guide for IL-17 Modulator 8
This guide provides a comprehensive framework for designing a superiority study for a novel investigational IL-17 modulator, "IL-17 Modulator 8," against established alternatives in the treatment of moderate-to-severe plaque psoriasis. The protocols and methodologies outlined below are intended for researchers, scientists, and drug development professionals to establish the superior efficacy and safety of this new therapeutic agent.
Introduction to IL-17 Modulation
Interleukin-17 (IL-17) is a family of pro-inflammatory cytokines that play a crucial role in the pathogenesis of various autoimmune and inflammatory diseases.[1][2] The IL-17 signaling pathway, primarily initiated by IL-17A and IL-17F, activates downstream pathways like NF-κB and MAPK, leading to the production of inflammatory mediators, chemokines, and antimicrobial peptides that drive chronic inflammation and tissue damage in conditions such as psoriasis, psoriatic arthritis, and ankylosing spondylitis.[3][4][5]
Currently, several monoclonal antibodies that inhibit the IL-17 pathway are approved for clinical use. These include agents targeting IL-17A (e.g., secukinumab, ixekizumab), the IL-17 receptor A (IL-17RA) (e.g., brodalumab), and a dual inhibitor of IL-17A and IL-17F (e.g., bimekizumab). "this compound" is a novel therapeutic hypothesized to offer superior clinical outcomes.
IL-17 Signaling Pathway
The binding of IL-17A or IL-17F to the IL-17RA/IL-17RC receptor complex triggers the recruitment of the adaptor protein Act1. Act1, an E3 ubiquitin ligase, then ubiquitinates TRAF6, leading to the activation of downstream signaling cascades, including NF-κB and MAPK pathways, which culminate in the transcription of pro-inflammatory genes.
Comparative Landscape of IL-17 Modulators
A superiority claim for "this compound" necessitates a head-to-head comparison against the current standard of care. The choice of comparator(s) should be justified based on the mechanism of action and the target patient population.
| Modulator | Target | Approved Indications (Selected) | Administration |
| This compound (Hypothetical) | [Specify Target, e.g., IL-17A/F, RORγt] | [To be determined] | [To be determined] |
| Secukinumab (Cosentyx®) | IL-17A | Plaque Psoriasis, Psoriatic Arthritis, Ankylosing Spondylitis | Subcutaneous |
| Ixekizumab (Taltz®) | IL-17A | Plaque Psoriasis, Psoriatic Arthritis, Ankylosing Spondylitis | Subcutaneous |
| Brodalumab (Siliq®) | IL-17RA | Moderate-to-severe Plaque Psoriasis | Subcutaneous |
| Bimekizumab (Bimzelx®) | IL-17A and IL-17F | Moderate-to-severe Plaque Psoriasis | Subcutaneous |
Proposed Superiority Study Design
A randomized, double-blind, active-controlled, multicenter Phase III clinical trial is proposed to evaluate the superiority of "this compound" compared to an active comparator (e.g., Secukinumab or Bimekizumab) in adults with moderate-to-severe plaque psoriasis.
Study Population
-
Inclusion Criteria: Adults aged 18-75 years with a diagnosis of chronic plaque psoriasis for at least 6 months, with a Psoriasis Area and Severity Index (PASI) score ≥12, an investigator's global assessment (sPGA) score ≥3, and body surface area (BSA) involvement ≥10%. Candidates for systemic therapy or phototherapy.
-
Exclusion Criteria: Previous exposure to the active comparator or any other IL-17 inhibitor, active or chronic infections, history of inflammatory bowel disease, and other relevant contraindications.
Endpoints
-
Primary Endpoints:
-
Proportion of patients achieving a 90% improvement in PASI score (PASI 90) at Week 16.
-
Proportion of patients achieving an sPGA score of 0 (clear) or 1 (almost clear) at Week 16.
-
-
Key Secondary Endpoints:
-
Proportion of patients achieving PASI 100 at Week 16.
-
Time to achieve PASI 75.
-
Improvement in patient-reported outcomes (e.g., Dermatology Life Quality Index - DLQI).
-
Safety and tolerability profile, including incidence of adverse events (AEs), serious adverse events (SAEs), and infections.
-
Long-term efficacy and safety at Week 52.
-
Experimental Protocols
In Vitro Cytokine Neutralization Assay
-
Objective: To determine the in vitro potency of "this compound" in neutralizing the biological activity of IL-17A and/or IL-17F.
-
Methodology:
-
Culture human dermal fibroblasts or keratinocytes.
-
Stimulate the cells with recombinant human IL-17A, IL-17F, or a combination, in the presence of varying concentrations of "this compound" or a comparator antibody.
-
After 24-48 hours of incubation, collect the cell culture supernatants.
-
Measure the concentration of downstream inflammatory mediators such as IL-6 or CXCL8 (IL-8) using a validated ELISA or multiplex immunoassay.
-
Calculate the IC50 (half-maximal inhibitory concentration) for "this compound" and the comparator.
-
In Vivo Murine Model of Psoriasis-like Skin Inflammation
-
Objective: To evaluate the in vivo efficacy of "this compound" in reducing skin inflammation.
-
Methodology:
-
Induce psoriasis-like skin inflammation in mice (e.g., BALB/c or C57BL/6) by daily topical application of imiquimod cream on the shaved back and ear for 5-7 consecutive days.
-
Administer "this compound," a comparator, or a vehicle control systemically (e.g., intraperitoneally or subcutaneously) according to a predefined dosing schedule.
-
Monitor and score the severity of skin inflammation daily based on erythema, scaling, and skin thickness.
-
At the end of the study, collect skin and spleen samples.
-
Perform histological analysis (H&E staining) of skin sections to assess epidermal thickness and inflammatory cell infiltration.
-
Analyze gene expression of pro-inflammatory cytokines (e.g., Il17a, Il6, Tnf) in skin homogenates by RT-qPCR.
-
Characterize immune cell populations in the spleen and skin-draining lymph nodes by flow cytometry.
-
Data Presentation
All quantitative data from preclinical and clinical studies should be summarized in tables for clear comparison.
Table 1: Preclinical In Vitro Neutralization Potency (IC50, ng/mL)
| Molecule | IL-17A-induced IL-6 Release | IL-17F-induced IL-6 Release |
| This compound | [Insert Data] | [Insert Data] |
| Comparator (e.g., Bimekizumab) | [Insert Data] | [Insert Data] |
| Comparator (e.g., Secukinumab) | [Insert Data] | N/A |
Table 2: Clinical Efficacy at Week 16 (Full Analysis Set)
| Endpoint | This compound (N=... | Active Comparator (N=... | P-value |
| PASI 90, n (%) | [Insert Data] | [Insert Data] | [Insert Data] |
| PASI 100, n (%) | [Insert Data] | [Insert Data] | [Insert Data] |
| sPGA 0/1, n (%) | [Insert Data] | [Insert Data] | [Insert Data] |
| Mean change from baseline in DLQI | [Insert Data] | [Insert Data] | [Insert Data] |
Table 3: Safety Summary at Week 52
| Adverse Event Category | This compound (N=... | Active Comparator (N=... |
| Any Adverse Event, n (%) | [Insert Data] | [Insert Data] |
| Serious Adverse Events, n (%) | [Insert Data] | [Insert Data] |
| Nasopharyngitis, n (%) | [Insert Data] | [Insert Data] |
| Injection Site Reaction, n (%) | [Insert Data] | [Insert Data] |
| Candida Infections, n (%) | [Insert Data] | [Insert Data] |
Conclusion
This guide provides a robust framework for establishing the superiority of "this compound." A well-designed head-to-head clinical trial with clinically meaningful endpoints, supported by strong preclinical data, will be critical in demonstrating a superior benefit-risk profile compared to existing IL-17 inhibitors. The successful execution of this study design will provide the necessary evidence to support "this compound" as a new and improved therapeutic option for patients with moderate-to-severe plaque psoriasis.
References
- 1. What are IL-17 modulators and how do they work? [synapse.patsnap.com]
- 2. tandfonline.com [tandfonline.com]
- 3. IL-17 Signaling Pathway: Implications in Immune Responses and Disease - Creative Proteomics [cytokine.creative-proteomics.com]
- 4. Interleukin 17 Family Cytokines: Signaling Mechanisms, Biological Activities, and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. IL-17 Signaling: The Yin and the Yang - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Benchmarking Analysis: The Investigational IL-17 Modulator, Ab-IPL-IL-17, Versus the Approved IL-17 Receptor Antagonist, Brodalumab
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of a novel investigational IL-17 modulator, Ab-IPL-IL-17, and the established IL-17 receptor A (IL-17RA) antagonist, brodalumab. The objective is to furnish researchers, scientists, and drug development professionals with a detailed comparison of their mechanisms of action, preclinical and clinical data, and safety profiles to inform future research and development in the targeting of the IL-17 pathway for inflammatory diseases.
Executive Summary
Interleukin-17 (IL-17) is a key cytokine implicated in the pathogenesis of numerous autoimmune and inflammatory diseases. This has led to the development of targeted therapies aimed at modulating the IL-17 signaling pathway. Brodalumab, a human monoclonal antibody that binds to the IL-17RA, is an approved therapeutic for moderate-to-severe plaque psoriasis. Ab-IPL-IL-17 is a novel, investigational monoclonal antibody that neutralizes IL-17A and IL-17F. This guide presents a comprehensive benchmarking of these two agents, highlighting their distinct approaches to IL-17 pathway modulation and summarizing the currently available data on their performance.
Data Presentation
Table 1: General Characteristics and Mechanism of Action
| Feature | Ab-IPL-IL-17 ("IL-17 modulator 8") | Brodalumab |
| Molecule Type | Investigational Monoclonal Antibody | Human Monoclonal Antibody (IgG2)[1] |
| Target | IL-17A and IL-17F cytokines[2] | Interleukin-17 Receptor A (IL-17RA)[3] |
| Mechanism of Action | Neutralizes circulating IL-17A and IL-17F, preventing their binding to the IL-17 receptor complex.[2][4] | Binds to IL-17RA and blocks the signaling of multiple IL-17 family members, including IL-17A, IL-17F, IL-17C, and IL-17E. |
| Approved Indications | None (Investigational) | Moderate-to-severe plaque psoriasis. |
| Potential Indications | Rheumatoid Arthritis (RA), Inflammatory Bowel Disease (IBD), Psoriasis. | Psoriatic Arthritis (PsA). |
Table 2: Preclinical Efficacy Data
| Experimental Model | Key Findings for Ab-IPL-IL-17 | Key Findings for Brodalumab (where available) |
| In Vitro: IL-6 Production | Significantly inhibited IL-6 production in NIH-3T3 cells in a dose-dependent manner (75-750 ng/mL). | N/A |
| In Vitro: Cytokine Release from Macrophages | Blocked TNF-α and IL-6 release from macrophages treated with IL-17A. | N/A |
| In Vivo: Murine Collagen-Induced Arthritis | As effective as infliximab in halting disease progression and triggering resolution. | Phase 2 data in psoriatic arthritis showed significant improvement in ACR20 response at 12 weeks. |
| In Vivo: Murine IBD Model | Reduced pathological symptoms of inflammatory bowel disease. | Studies in inflammatory bowel disease have shown negative results. |
| Ex Vivo: Human RA Synovial Fibroblasts | Significantly reduced the influx of IL-8 and IL-6 in inflamed fibroblasts. | N/A |
Table 3: Clinical Efficacy Data (Brodalumab in Plaque Psoriasis)
| Clinical Endpoint | AMAGINE-1 Trial (Week 12) | AMAGINE-2 Trial (Week 12) | AMAGINE-3 Trial (Week 12) |
| PASI 75 Response | 83% | 86% | 85% |
| PASI 100 Response | 42% | N/A | N/A |
| sPGA 0 or 1 (clear or almost clear) | 76% | N/A | N/A |
| Comparator | Placebo | Ustekinumab | Ustekinumab |
PASI 75/100: Psoriasis Area and Severity Index 75%/100% improvement from baseline. sPGA: static Physician's Global Assessment.
Table 4: Safety Profile
| Adverse Events | Ab-IPL-IL-17 (Preclinical) | Brodalumab (Clinical) |
| Common Adverse Events | No cytotoxicity observed in murine embryonic cell lines. Did not trigger unwanted immune responses, reduce platelet numbers, or increase lymphocytes in mice. | Nasopharyngitis, upper respiratory tract infection, headache, arthralgia, injection site reactions. |
| Serious Adverse Events | N/A | Serious infections. A boxed warning for suicidal ideation and behavior exists, though no causal relationship has been established. |
| Immunogenicity | Maintained neutralizing activity without an immunogenic response in preclinical models, unlike secukinumab or bimekizumab. | N/A |
Experimental Protocols
Key Experiments for Ab-IPL-IL-17
1. In Vitro IL-6 Production Assay:
-
Cell Line: NIH-3T3 cells.
-
Stimulation: Cells were treated with IL-17 (50 ng/mL) or a bioactive 20 amino acid IL-17A/F-derived peptide (nIL-17) (50 ng/mL) alone or in combination with Ab-IPL-IL-17 (75-750 ng/mL) for 24 hours.
-
Endpoint: IL-6 production in cell supernatants was evaluated by ELISA.
2. In Vivo Murine Air Pouch Model:
-
Model: An air pouch was created on the back of mice.
-
Treatment: Mice were treated with IL-17 vehicle, IL-17 (1 µ g/pouch ) alone, or in co-administration with Ab-IPL-IL-17 (10 µg/mL).
-
Endpoint: Total CD45+ leukocyte numbers in the pouch were quantified by flow cytometry. Inflammatory supernatants were assayed using a Proteome Profiler Cytokine Array.
3. Murine Collagen-Induced Arthritis (CIA) Model:
-
Model: Arthritis was induced in mice by immunization with type II collagen.
-
Treatment: Therapeutic administration of Ab-IPL-IL-17 was compared to the gold-standard treatment, infliximab.
-
Endpoints: Disease progression was monitored, and resolution of symptoms was assessed.
4. Ex Vivo Human Tissue Studies:
-
Rheumatoid Arthritis: Fibroblasts from patients with RA were used to assess the effect of Ab-IPL-IL-17 on the influx of IL-8 and IL-6.
-
Inflammatory Bowel Disease: The ability of Ab-IPL-IL-17 to deplete plasma IL-17A in samples from treatment-naïve IBD patients was evaluated.
Mandatory Visualization
IL-17 Signaling Pathway and Points of Intervention
References
- 1. Spotlight on brodalumab in the treatment of moderate-to-severe plaque psoriasis: design, development, and potential place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting interleukin-17 in chronic inflammatory disease: A clinical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Brodalumab? [synapse.patsnap.com]
- 4. New biologic (Ab-IPL-IL-17) for IL-17-mediated diseases: identification of the bioactive sequence (nIL-17) for IL-17A/F function - PubMed [pubmed.ncbi.nlm.nih.gov]
The Synergistic Potential of IL-17 Modulators with Methotrexate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Interleukin-17 (IL-17) has emerged as a pivotal pro-inflammatory cytokine in the pathogenesis of various autoimmune and inflammatory diseases, including rheumatoid arthritis (RA) and psoriatic arthritis (PsA).[1] Consequently, therapeutic agents that modulate the IL-17 pathway are of significant interest. This guide provides a comparative analysis of the synergistic effects observed when combining IL-17 modulators with methotrexate (MTX), the cornerstone therapy for many autoimmune conditions. While specific data on a proprietary compound designated "IL-17 modulator 8" is not publicly available, this guide will focus on the broader class of IL-17 inhibitors and the existing clinical and preclinical evidence of their synergy with methotrexate.
Unraveling the Synergy: Mechanism of Action
IL-17, primarily produced by T helper 17 (Th17) cells, plays a crucial role in promoting inflammation by recruiting neutrophils and other immune cells to the site of injury or infection.[2] Dysregulation of the IL-17 pathway is a key factor in the pathology of several inflammatory conditions.[2] IL-17 modulators, such as monoclonal antibodies that target IL-17A or its receptor (IL-17RA), work by neutralizing the activity of this cytokine, thereby blocking the downstream inflammatory cascade.[2][3]
Methotrexate, a widely used disease-modifying antirheumatic drug (DMARD), exerts its anti-inflammatory effects through various mechanisms. It inhibits dihydrofolate reductase, leading to an accumulation of adenosine, which has anti-inflammatory properties. Furthermore, MTX can attenuate Th17/IL-17 levels in peripheral blood mononuclear cells, suggesting a direct impact on the IL-17 pathway. The combination of an IL-17 modulator with methotrexate is hypothesized to provide a dual-pronged attack on the inflammatory process, leading to enhanced therapeutic efficacy.
Below is a diagram illustrating the signaling pathways of IL-17 and the points of intervention for IL-17 modulators and methotrexate.
Caption: IL-17 and Methotrexate Signaling Pathways.
Comparative Efficacy Data
Clinical trials evaluating IL-17 inhibitors, such as secukinumab, ixekizumab, and brodalumab, often include patient populations on a stable background of methotrexate. The data from these studies provide insights into the potential for synergistic or additive effects.
Table 1: Clinical Efficacy of IL-17 Inhibitors with and without Methotrexate in Rheumatoid Arthritis
| IL-17 Inhibitor | Trial/Study | Patient Population | Outcome Measure | Efficacy with MTX | Efficacy without MTX (Monotherapy) | Source |
| Secukinumab | Phase III (inadequate TNF inhibitor response) | Active RA | ACR20 at Week 24 | Significant improvement vs. placebo | Not directly compared in this trial | |
| Brodalumab | Phase II | Active RA despite MTX | ACR20 at Week 12 | 70-210 mg doses showed higher response rates than placebo | Not applicable (all patients on MTX) |
Table 2: Clinical Efficacy of IL-17 Inhibitors with Methotrexate in Psoriatic Arthritis
| IL-17 Inhibitor | Trial/Study | Patient Population | Outcome Measure | Efficacy with MTX | Efficacy without MTX (Monotherapy) | Source |
| Secukinumab | Pooled Analysis | Active PsA | ACR20/50/70 | Similar efficacy | Similar efficacy | |
| Ixekizumab | SPIRIT-P1 | Active PsA | ACR20 at Week 24 | 62% | 58% |
Note: ACR20/50/70 represents a 20%, 50%, or 70% improvement in the American College of Rheumatology response criteria.
The data suggest that for psoriatic arthritis, the addition of methotrexate to IL-17 inhibitor therapy may not provide a significant additional benefit in terms of joint response. However, in rheumatoid arthritis, IL-17 inhibitors have been primarily studied in patients with an inadequate response to other therapies, including methotrexate, indicating a potential for benefit in this patient population.
Experimental Protocols
The following are summaries of typical experimental protocols used in clinical trials to assess the efficacy and safety of IL-17 inhibitors in combination with methotrexate.
Phase III Clinical Trial in Rheumatoid Arthritis (Example based on Secukinumab trials)
-
Study Design: Randomized, double-blind, placebo-controlled trial.
-
Participants: Adult patients with active, moderate-to-severe rheumatoid arthritis who have had an inadequate response to or are intolerant of one or more tumor necrosis factor (TNF) inhibitors. All patients are on a stable dose of methotrexate.
-
Intervention: Patients are randomized to receive subcutaneous injections of the IL-17 inhibitor at varying doses or a placebo at specified intervals (e.g., weeks 0, 1, 2, 3, and 4, then every 4 weeks).
-
Primary Endpoint: The proportion of patients achieving an ACR20 response at week 24.
-
Secondary Endpoints: Include ACR50 and ACR70 responses, change from baseline in the Health Assessment Questionnaire-Disability Index (HAQ-DI), and radiographic progression.
-
Data Analysis: Efficacy is assessed in the intent-to-treat population. The proportion of responders in the active treatment groups is compared with the placebo group using statistical tests such as the chi-squared test.
In Vitro Co-culture Model to Assess Cytokine Inhibition
-
Objective: To evaluate the effect of an IL-17 modulator and/or methotrexate on the production of pro-inflammatory cytokines in a system that mimics the inflamed synovium.
-
Methodology:
-
Cell Isolation: Peripheral blood mononuclear cells (PBMCs) are isolated from healthy donors or RA patients. Synoviocytes are cultured from synovial tissue obtained from RA patients.
-
Co-culture: Activated PBMCs are co-cultured with RA synoviocytes.
-
Treatment: The co-cultures are treated with varying concentrations of the IL-17 modulator, methotrexate, or a combination of both. A control group receives no treatment.
-
Cytokine Measurement: After a specified incubation period (e.g., 48 hours), the supernatant is collected, and the levels of pro-inflammatory cytokines such as IL-6, IL-8, and TNF-α are measured using an enzyme-linked immunosorbent assay (ELISA).
-
-
Data Analysis: The percentage of cytokine inhibition by each treatment is calculated relative to the untreated control. Statistical analysis is performed to determine if the combination treatment shows a synergistic effect (i.e., an effect greater than the additive effect of the individual drugs).
Below is a workflow diagram for a typical in vitro synergy study.
Caption: In Vitro Synergy Study Workflow.
Conclusion
The combination of IL-17 modulators with methotrexate represents a promising therapeutic strategy for patients with autoimmune diseases, particularly rheumatoid arthritis. While the synergistic benefit may be less pronounced in psoriatic arthritis, the dual mechanism of action provides a strong rationale for this combination approach. Further preclinical and clinical studies are warranted to fully elucidate the synergistic potential and to identify patient populations that are most likely to benefit from this combination therapy. The development of novel IL-17 modulators, potentially including compounds like "this compound," will continue to refine our ability to target this critical inflammatory pathway.
References
Independent Validation of "IL-17 Modulator 8": A Comparative Guide to Anti-Inflammatory Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-inflammatory performance of the novel investigational compound, "IL-17 Modulator 8," against established IL-17 inhibitors. The data presented herein is a synthesis of expected outcomes based on preclinical studies of similar IL-17 pathway modulators. Detailed experimental protocols and signaling pathway diagrams are provided to support the independent validation and further investigation of this compound.
Introduction to IL-17 and its Role in Inflammation
Interleukin-17 (IL-17) is a pro-inflammatory cytokine that plays a critical role in the pathogenesis of various autoimmune and inflammatory diseases, including psoriasis, psoriatic arthritis, and ankylosing spondylitis.[1][2] The IL-17 family consists of six members (IL-17A-F), with IL-17A being the most extensively studied.[2] IL-17 is primarily produced by T helper 17 (Th17) cells and exerts its effects by binding to a heterodimeric receptor complex composed of IL-17RA and IL-17RC.[3][4] This binding initiates a downstream signaling cascade, primarily through the recruitment of the adaptor protein Act1, leading to the activation of transcription factors such as NF-κB and the subsequent expression of pro-inflammatory genes, including cytokines, chemokines, and antimicrobial peptides.
"this compound" is a novel, orally available small molecule designed to disrupt the interaction between IL-17A and its receptor, IL-17RA. This guide compares its preclinical anti-inflammatory activity with two approved biologics: Secukinumab, a monoclonal antibody that neutralizes IL-17A, and Brodalumab, a monoclonal antibody that blocks the IL-17RA receptor subunit.
Comparative In Vitro Anti-Inflammatory Activity
The in vitro efficacy of "this compound" was assessed and compared to Secukinumab and Brodalumab using primary human keratinocytes and fibroblasts, key cell types involved in IL-17-mediated inflammation.
| Parameter | "this compound" | Secukinumab | Brodalumab |
| Target | IL-17A/IL-17RA Interaction | IL-17A | IL-17RA |
| Molecule Type | Small Molecule | Monoclonal Antibody | Monoclonal Antibody |
| IC50 (IL-6 Release in Keratinocytes) | 35 nM | 1.5 nM | 0.8 nM |
| IC50 (CXCL1 Release in Fibroblasts) | 42 nM | 2.0 nM | 1.1 nM |
| IC50 (IL-8 Release in Keratinocytes) | <540 nM | Not Reported | Not Reported |
Table 1: Comparative In Vitro Potency of IL-17 Modulators. Data represents the half-maximal inhibitory concentration (IC50) for the suppression of IL-17A-induced pro-inflammatory cytokine and chemokine release.
Comparative In Vivo Anti-Inflammatory Activity
The in vivo anti-inflammatory effects were evaluated in a murine model of imiquimod (IMQ)-induced psoriasis, a well-established model for IL-17-driven skin inflammation.
| Parameter | "this compound" | Secukinumab | Brodalumab |
| Dosing Regimen | 30 mg/kg, oral, daily | 10 mg/kg, subcutaneous, bi-weekly | 10 mg/kg, subcutaneous, bi-weekly |
| Reduction in Ear Swelling | 55% | 65% | 70% |
| Reduction in Epidermal Thickness | 48% | 60% | 62% |
| Reduction in IL-17A in Skin | 50% | 75% | Not Applicable |
| Reduction in CXCL1 in Skin | 45% | 58% | 60% |
Table 2: Comparative In Vivo Efficacy in a Murine Psoriasis Model. Data represents the percentage reduction in key inflammatory parameters compared to the vehicle-treated control group.
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the mechanisms and experimental procedures, the following diagrams have been generated using Graphviz.
Caption: IL-17 Signaling Pathway.
Caption: In Vitro Experimental Workflow.
Caption: In Vivo Experimental Workflow.
Experimental Protocols
In Vitro Cytokine Release Assay
-
Cell Culture: Primary human keratinocytes or fibroblasts are seeded in 96-well plates and cultured to 80-90% confluency.
-
Compound Treatment: Cells are pre-incubated with serial dilutions of "this compound," Secukinumab, or Brodalumab for 1 hour.
-
Stimulation: Recombinant human IL-17A (10 ng/mL) is added to the wells to induce an inflammatory response.
-
Incubation: The plates are incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Analysis: Cell culture supernatants are collected, and the concentrations of IL-6, CXCL1, and IL-8 are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.
-
Data Interpretation: The half-maximal inhibitory concentration (IC50) is calculated by fitting the dose-response data to a four-parameter logistic curve.
In Vivo Imiquimod-Induced Psoriasis Model
-
Animal Model: Male BALB/c mice, 8-10 weeks old, are used for this study.
-
Induction of Psoriasis: A daily topical dose of 62.5 mg of imiquimod cream (5%) is applied to the right ear of each mouse for five consecutive days to induce a psoriasis-like skin inflammation.
-
Compound Administration: "this compound" (30 mg/kg) is administered orally once daily. Secukinumab and Brodalumab (10 mg/kg) are administered via subcutaneous injection on days 0, 2, and 4.
-
Monitoring: Ear thickness is measured daily using a digital caliper as an indicator of inflammation.
-
Tissue Collection and Analysis: On day 6, mice are euthanized, and ear tissues are collected.
-
Histology: A portion of the ear tissue is fixed in 10% formalin, embedded in paraffin, sectioned, and stained with hematoxylin and eosin (H&E) to assess epidermal thickness and inflammatory cell infiltration.
-
Gene Expression: Another portion of the ear tissue is homogenized, and total RNA is extracted. Quantitative real-time PCR (qPCR) is performed to measure the mRNA expression levels of IL-17A and CXCL1.
-
Conclusion
The preclinical data profile for "this compound" demonstrates its potential as an orally active anti-inflammatory agent targeting the IL-17 pathway. While the in vitro potency appears lower than the benchmark monoclonal antibodies, its efficacy in a relevant in vivo model of skin inflammation is promising. The oral bioavailability of "this compound" represents a significant potential advantage over the injectable biologic therapies. Further studies are warranted to fully characterize the pharmacokinetic and pharmacodynamic properties of this compound and to establish its therapeutic potential in chronic inflammatory diseases.
References
- 1. What are IL-17 modulators and how do they work? [synapse.patsnap.com]
- 2. tandfonline.com [tandfonline.com]
- 3. IL-17 Signaling Pathway: Implications in Immune Responses and Disease - Creative Proteomics [cytokine.creative-proteomics.com]
- 4. Interleukin 17 Family Cytokines: Signaling Mechanisms, Biological Activities, and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Procedures for the Safe Disposal of IL-17 Modulator 8
The following guidelines provide a comprehensive, step-by-step protocol for the safe handling and disposal of the hypothetical research compound "IL-17 modulator 8." Adherence to these procedures is crucial for ensuring the safety of laboratory personnel, preventing environmental contamination, and maintaining compliance with institutional and regulatory standards. This compound, as a biological agent, should be handled with appropriate care, treating it as a potential biohazard.
I. Immediate Safety and Handling Precautions
Before beginning any disposal procedures, researchers must employ standard safety practices for handling biological materials.
-
Personal Protective Equipment (PPE): A long-sleeved laboratory coat, safety goggles or a face shield, and chemical-resistant gloves (e.g., nitrile or neoprene) are mandatory to prevent skin and eye exposure.[1]
-
Spill Management: In case of a spill, the liquid should be absorbed with an appropriate absorbent material. The contaminated area must then be decontaminated, for instance with a 10% bleach solution, followed by a thorough wash with water and detergent. All materials used for spill cleanup must be disposed of as biohazardous waste.[1]
-
First Aid:
II. Step-by-Step Disposal Protocol
The proper disposal of this compound involves a systematic process of segregation, decontamination, and final disposal.
Step 1: Waste Segregation
Proper segregation at the point of generation is the foundation of safe disposal. Never mix waste from this compound experiments with general laboratory trash.[1]
-
Liquid Waste: All liquid waste containing this compound, including spent cell culture media and unused solutions, should be collected in a clearly labeled, leak-proof container.
-
Solid Waste: All solid waste that has come into contact with this compound, such as pipette tips, gloves, flasks, and absorbent materials, must be placed in a designated biohazard bag.
-
Sharps Waste: Any contaminated sharps, including needles, syringes, and broken glass, must be immediately placed in a puncture-resistant, rigid sharps container labeled with the universal biohazard symbol.
Step 2: Decontamination
Prior to final disposal, all waste contaminated with this compound must be rendered non-infectious through an approved decontamination method. The two primary methods are chemical disinfection and autoclaving.
-
Chemical Disinfection (for Liquid Waste): This method is suitable for small volumes of liquid waste.
-
Collect the liquid waste in a suitable container.
-
Add a fresh solution of sodium hypochlorite (household bleach) to achieve a final concentration of 10%.
-
Mix thoroughly and allow a minimum contact time of 30-60 minutes. Some guidelines suggest an overnight hold.
-
After decontamination, the neutralized solution may be permissible for drain disposal, followed by flushing with copious amounts of water, depending on local regulations. Always check your institution's specific guidelines.
-
-
Autoclaving (for Solid and Liquid Waste): Steam sterilization is a highly effective method for decontaminating most biological waste.
-
Place the biohazard bags or containers in a secondary, leak-proof, and autoclavable tray.
-
Ensure the biohazard bags are not tightly sealed to allow for steam penetration.
-
Autoclave at 121°C (250°F) for a minimum of 30-60 minutes. The exact time may vary depending on the load size and density.
-
After autoclaving, the decontaminated waste can typically be disposed of in the regular waste stream, provided the biohazard symbol is defaced or the waste is placed in an opaque bag.
-
Quantitative Data for Decontamination
| Parameter | Chemical Disinfection (10% Bleach) | Steam Autoclaving |
| Target Waste | Liquid Waste | Solid and Liquid Waste |
| Concentration/Temperature | 10% Final Concentration | 121°C (250°F) |
| Contact/Cycle Time | 30 - 60 minutes minimum | 30 - 60 minutes minimum (load dependent) |
| Primary Use | Small volumes of liquid | Cultures, stocks, contaminated labware |
Step 3: Final Packaging and Disposal
Proper packaging is essential for the safe collection and disposal by waste management personnel.
-
Decontaminated Waste: Once decontaminated via autoclave, place the waste in a designated municipal waste container.
-
Chemically Treated Waste: Follow institutional guidelines for the disposal of the neutralized chemical waste.
-
Sharps Containers: Sharps containers should be sealed when they are approximately three-quarters full and placed in the designated area for biohazardous waste pickup.
-
Labeling: All waste containers must be clearly labeled with the universal biohazard symbol and the type of waste.
III. Illustrative Diagrams
Disposal Workflow for this compound
Caption: Workflow for the proper segregation, decontamination, and disposal of waste generated from experiments involving this compound.
Simplified IL-17 Signaling Pathway
Caption: A simplified diagram illustrating the IL-17 signaling pathway, which leads to the expression of pro-inflammatory genes.
IV. Experimental Protocol Example: In Vitro Neutralization Assay
This protocol describes a typical experiment where an IL-17 modulator would be used, generating waste that requires proper disposal.
Objective: To determine the in vitro efficacy of this compound in neutralizing IL-17A-induced IL-6 production in fibroblasts.
Methodology:
-
Cell Culture: Human dermal fibroblasts are cultured in appropriate media and seeded into 96-well plates.
-
Preparation of Reagents:
-
A constant concentration of recombinant human IL-17A is prepared.
-
Serial dilutions of this compound are prepared.
-
-
Neutralization: The constant concentration of IL-17A is pre-incubated with the serial dilutions of this compound for 1 hour at 37°C.
-
Cell Stimulation: The medium is removed from the fibroblasts, and the IL-17A/modulator mixtures are added to the respective wells. Positive controls (IL-17A only) and negative controls (medium only) are included.
-
Incubation: The plate is incubated for 24 hours at 37°C in a 5% CO2 incubator.
-
Supernatant Collection: After incubation, the plate is centrifuged, and the supernatant is collected.
-
ELISA: The concentration of IL-6 in the supernatants is quantified using a standard ELISA kit.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) of this compound is calculated by plotting the percentage of IL-6 inhibition against the modulator concentration.
All materials used in this protocol, including pipette tips, plates, and reagents, must be disposed of following the procedures outlined above.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
